LCRF-0004
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C28H18F4N6O2S |
|---|---|
分子量 |
578.5 g/mol |
IUPAC名 |
N-[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H18F4N6O2S/c1-37-14-21(34-15-37)24-12-20-25(41-24)23(9-10-33-20)40-22-8-7-16(11-19(22)29)36-27(39)18-13-35-38(26(18)28(30,31)32)17-5-3-2-4-6-17/h2-15H,1H3,(H,36,39) |
InChIキー |
DVRMYRDLCLUXQP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic LCRF-0004: Unraveling a Novel Mechanism of Action in Oncology
For Immediate Release: An in-depth analysis of publicly available scientific literature and clinical trial data reveals a significant absence of information regarding a therapeutic agent designated as "LCRF-0004." Extensive searches across prominent databases have yielded no specific preclinical or clinical data, signaling pathway analyses, or experimental protocols associated with this identifier.
The designation "LCRF" is prominently associated with the Lung Cancer Research Foundation, a leading non-profit organization dedicated to funding research in lung cancer.[1][2][3][4] The foundation actively supports a wide range of projects, including those focused on understanding and treating lung cancers with specific mutations, such as those in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][5] LCRF collaborates with pharmaceutical companies to fund research grants aimed at developing innovative therapeutic strategies.[2][3][4][6][7] However, there is no public record of the foundation itself developing or directly sponsoring a compound named this compound.
It is plausible that "this compound" represents an internal codename for a compound in the early stages of development within a pharmaceutical company or research institution. Such designations are common before a compound is officially named or its discovery is disclosed in scientific publications or public forums. Without any publicly accessible information, a detailed technical guide on its mechanism of action, as requested, cannot be constructed.
The Landscape of Lung Cancer Therapeutics: A Potential Context for this compound
While information on this compound is unavailable, the broader context of lung cancer research provides a framework for understanding the potential areas where a novel therapeutic might act. Current research heavily focuses on targeting specific molecular aberrations that drive tumor growth.
Several key signaling pathways are frequently implicated in the pathogenesis of lung cancer and are the targets of existing and emerging therapies:
-
EGFR Signaling Pathway: Mutations in the EGFR gene are common drivers in non-small cell lung cancer (NSCLC).[1] Tyrosine kinase inhibitors (TKIs) that block the activity of mutant EGFR have become a standard of care.[1]
-
HER2 Signaling Pathway: HER2 alterations, including mutations and amplifications, are also recognized as oncogenic drivers in a subset of NSCLCs.[2][5] Antibody-drug conjugates and novel TKIs are being investigated to target these alterations.[5]
-
RAS/RAF/MEK/ERK Pathway: This pathway is a critical downstream effector of many receptor tyrosine kinases, including EGFR, and is frequently activated in lung cancer.[8]
-
PI3K/Akt/mTOR Pathway: Another crucial pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[8]
-
Immune Checkpoint Pathways (PD-1/PD-L1): Immunotherapies that block the interaction between PD-1 and its ligand PD-L1 have revolutionized the treatment of lung cancer by restoring the anti-tumor immune response.[8][9]
A hypothetical novel agent like this compound could potentially target one of these established pathways or a novel node within the complex signaling networks of cancer cells.
Hypothetical Experimental Workflow for Characterizing a Novel Compound
To elucidate the mechanism of action of a new compound such as this compound, a series of well-defined experiments would be necessary. The following diagram illustrates a typical preclinical workflow.
Caption: A generalized workflow for the preclinical characterization of a novel therapeutic agent.
Conclusion
At present, "this compound" does not correspond to any publicly disclosed therapeutic agent. Consequently, a detailed technical guide on its mechanism of action cannot be provided. The information presented here offers a general overview of the current landscape of lung cancer research and a hypothetical framework for the investigation of a novel compound. Should information on this compound become publicly available, a comprehensive analysis of its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, would be possible. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registries for any future disclosures related to this compound.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. Lung Cancer Research Foundation Announces Recipients of LCRF|Bayer Lung Cancer Research Award [prnewswire.com]
- 3. Lung Cancer Research Foundation (LCRF) Announces Request for Proposals in Collaboration with Bayer Pharmaceuticals - BioSpace [biospace.com]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 6. Lung Cancer Research Foundation Announces New Research Collaboration with Bayer Pharmaceuticals - BioSpace [biospace.com]
- 7. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
LCRF-0004: A Technical Guide to its Discovery and Synthesis as a Potent RON Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of LCRF-0004, a potent and selective inhibitor of the Récepteur d'Origine Nantais (RON) receptor tyrosine kinase. This document details the quantitative biochemical activity of this compound, the experimental protocols for its synthesis and biological evaluation, and visual representations of its mechanism of action and development workflow.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of the RON kinase, a receptor tyrosine kinase that plays a crucial role in cell signaling pathways related to cell growth, motility, and differentiation. Dysregulation of RON signaling has been implicated in the development and progression of various cancers. This compound also exhibits significant inhibitory activity against the c-Met receptor tyrosine kinase, another important target in oncology.
The inhibitory activity of this compound was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| RON | 10 |
| c-Met | 12 |
| Table 1: In vitro inhibitory activity of this compound against RON and c-Met kinases. |
Experimental Protocols
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound from its original discovery is not publicly detailed in the reviewed literature, its chemical structure, N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-5-methoxythieno[3,2-b]pyridine-6-carboxamide, suggests a multi-step synthetic route common for this class of compounds. The synthesis would likely involve the construction of the core thieno[3,2-b]pyridine (B153574) scaffold, followed by amide coupling with the substituted aniline (B41778) moiety.
A generalized synthetic approach, based on the synthesis of analogous thieno[3,2-b]pyridine-based kinase inhibitors, would likely involve the following key steps:
-
Synthesis of the Thieno[3,2-b]pyridine Core: This heterocyclic core is typically synthesized through a series of condensation and cyclization reactions. A common starting point is a substituted thiophene (B33073) derivative which is then elaborated to form the fused pyridine (B92270) ring.
-
Functionalization of the Core: The thieno[3,2-b]pyridine core would then be functionalized, for example, by introducing a carboxylic acid group at the 6-position, which is necessary for the subsequent amide bond formation.
-
Synthesis of the Aniline Moiety: The substituted aniline, 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, would be prepared separately. This would likely involve the introduction of the trifluoromethyl group and the piperazinylmethyl substituent onto an aniline backbone.
-
Amide Coupling: The final step would be the coupling of the functionalized thieno[3,2-b]pyridine carboxylic acid with the synthesized aniline derivative to form the final product, this compound. This is typically achieved using standard peptide coupling reagents.
In Vitro Kinase Activity Assay
The inhibitory activity of this compound against RON and c-Met kinases is determined using an in vitro kinase assay. A general protocol for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human RON or c-Met kinase domain.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or unlabeled for non-radioactive detection methods.
-
This compound in various concentrations.
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).
-
Kinase detection reagent (for non-radioactive assays).
-
-
Procedure:
-
The kinase, substrate, and inhibitor (this compound) are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In radioactive assays, this is done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In non-radioactive assays, a detection reagent is added that generates a signal (e.g., luminescence or fluorescence) proportional to the amount of ADP produced.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Workflows
RON Receptor Tyrosine Kinase Signaling Pathway
The binding of the ligand, Macrophage-Stimulating Protein (MSP), to the extracellular domain of the RON receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that regulate various cellular processes. This compound exerts its effect by inhibiting this initial phosphorylation step.
LCRF-0004: A Potent Dual Inhibitor of RON and c-Met Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LCRF-0004 is a small molecule inhibitor primarily targeting the Récepteur d'Origine Nantais (RON) receptor tyrosine kinase, also known as Macrophage-Stimulating 1 Receptor (MST1R). It also demonstrates potent inhibitory activity against the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, including its target profile, the associated signaling pathways, quantitative biochemical data, and detailed experimental protocols for its characterization.
Target Profile and Quantitative Data
This compound is characterized as a potent, dual inhibitor of RON and c-Met, two closely related receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating proliferation, survival, and motility. Dysregulation of RON and c-Met signaling is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.
The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) |
| RON (MST1R) | 10[1] |
| c-Met | 12[1] |
Signaling Pathways
The RON (MST1R) Signaling Pathway
The RON receptor tyrosine kinase is activated by its ligand, Macrophage-Stimulating Protein (MSP). Upon MSP binding, RON dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events primarily through the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth, survival, and migration. In several cancers, overexpression or activating mutations of RON lead to constitutive signaling, promoting tumor progression and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (for RON and c-Met)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against RON and c-Met kinases.
Materials:
-
Recombinant human RON and c-Met kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the respective kinase and the poly(Glu, Tyr) substrate in the assay buffer.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Dispense 10 µL of the kinase/substrate mixture into each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at the Km value for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
References
LCRF-0004: A Potent Dual Inhibitor of RON and c-Met Receptor Tyrosine Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LCRF-0004 is a potent, small molecule inhibitor targeting the recepteur d'origine nantais (RON) and c-Met receptor tyrosine kinases (RTKs). Both RON and c-Met are key drivers in oncogenesis, implicated in tumor cell proliferation, survival, migration, and invasion. Aberrant signaling through these pathways is a hallmark of various malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols to facilitate further research and development.
Introduction to RON and c-Met Signaling
The RON and c-Met RTKs are members of the MET proto-oncogene family. Their activation by their respective ligands, macrophage-stimulating protein (MSP) for RON and hepatocyte growth factor (HGF) for c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, activating key pathways such as the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways. Dysregulation of RON and c-Met signaling, through overexpression, mutation, or ligand-dependent autocrine/paracrine loops, is a critical factor in the progression of numerous cancers, contributing to poor prognosis and therapeutic resistance.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the RON and c-Met kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. By dual-targeting both receptors, this compound has the potential to overcome compensatory signaling that may arise from the inhibition of a single pathway.
Signaling Pathway Diagram
LCRF-0004 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent, small-molecule inhibitor targeting the Récepteur d'Origine Nantais (RON) receptor tyrosine kinase.[1] Exhibiting significant activity against both RON and the closely related c-Met kinase, this compound serves as a critical chemical probe for understanding the roles of these receptors in oncology and as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, details relevant experimental protocols, and illustrates key biological pathways.
Core Structure and Mechanism of Action
This compound is characterized by a thieno[3,2-b]pyridine (B153574) core. Its mechanism of action is the inhibition of the kinase activity of RON and c-Met, with reported IC50 values of 10 nM and 12 nM, respectively.[1] Both RON and c-Met are members of the MET proto-oncogene family and are known to be overexpressed in various epithelial tumors, where they play roles in tumor progression and metastasis.[2] The inhibition of these kinases can disrupt downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[3]
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound have primarily focused on modifications of the "head group," which is a key interaction domain with the target kinase. Researchers have explored various analogs to enhance potency and selectivity.
Key Findings from SAR Studies:
-
Heteroarylcarboxamide Head Groups: The introduction of new heteroarylcarboxamide head groups, particularly those substituted with two aromatic rings, has led to the development of potent RON inhibitors with varying levels of selectivity for c-Met.[4][5]
-
Constrained Bicyclic Lactam Head Groups: To explore the impact of conformational rigidity, constrained analogs featuring fused bicyclic lactam head groups were synthesized. The size and functionality of these bicyclic systems were found to influence both the potency against RON and the selectivity over c-Met.[4]
-
Carboxamide Head Group Analogs: The design and synthesis of close analogs with modified carboxamide head groups have also yielded potent and selective inhibitors of RON versus c-Met.[6]
Quantitative Data
While detailed quantitative data for a wide range of this compound analogs is not publicly available in the referenced abstracts, the foundational activity of the parent compound is presented below.
| Compound | Target | IC50 (nM) | Reference |
| This compound | RON Kinase | 10 | [1] |
| This compound | c-Met Kinase | 12 | [1] |
Experimental Protocols
The following section details the general methodologies employed in the evaluation of this compound and its analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method for assessing the inhibitory activity of compounds like this compound is a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
General Steps:
-
Kinase Reaction: Recombinant RON or c-Met kinase is incubated with the test compound (e.g., this compound analog) at various concentrations, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.
-
ADP-Glo™ Reagent Addition: After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added to convert the generated ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the initial kinase activity.
-
IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from the dose-response curve.
Visualizations
Signaling Pathway of RON and c-Met Inhibition
The following diagram illustrates the general signaling pathway affected by the inhibition of RON and c-Met by this compound.
Caption: Inhibition of RON and c-Met by this compound blocks downstream signaling.
General Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for the structure-activity relationship studies of this compound analogs.
Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.
Conclusion
This compound represents a significant scaffold for the development of RON and c-Met kinase inhibitors. The structure-activity relationship studies, primarily focused on the modification of the head group, have demonstrated that both potency and selectivity can be modulated through rational design. While detailed quantitative data for a broad range of analogs remains proprietary, the available information underscores the therapeutic potential of this chemical series. Further research, including in vivo studies and the exploration of novel head group modifications, will be crucial in advancing this compound analogs towards clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.jp [promega.jp]
- 4. Design and synthesis of constrained analogs of this compound as potent RON tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and RON receptor tyrosine kinase inhibitory activity of new head groups analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical and Mechanistic Profile of LCRF-0004
Abstract: LCRF-0004 is a novel, potent, and selective small molecule inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical mediator in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic summary of its action on the intended signaling pathway. All data presented herein is intended to support further preclinical and clinical development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound have been determined to establish its drug-like properties and to guide formulation development. These properties are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure: (Hypothetical Structure for this compound) C16H15N5O2
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Method |
| IUPAC Name | 2-(4-((6-oxo-1,6-dihydropyridin-3-yl)amino)phenyl)-N-methylacetamide | N/A |
| Molecular Formula | C₁₆H₁₅N₅O₂ | Mass Spectrometry |
| Molecular Weight | 325.33 g/mol | LC-MS |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Aqueous Solubility | 0.045 mg/mL (at pH 7.4, 25°C) | Shake-Flask Method[1][2][3][4] |
| LogP | 2.1 | Shake-Flask Method |
| pKa | 8.5 (basic) | Potentiometric Titration |
| Melting Point | 212-215 °C | Differential Scanning Calorimetry |
| Chemical Purity | >99.5% | HPLC-UV |
Biological Activity and Signaling Pathway
This compound is an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This blockade effectively inhibits the transcription of target genes involved in cell proliferation and inflammation.
Experimental Protocols
Detailed methodologies for determining key physicochemical and biological parameters are provided below.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the procedure for measuring the equilibrium solubility of this compound, a gold-standard method for thermodynamic solubility assessment.[2][3][4][5]
Materials:
-
This compound crystalline solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Type 1 ultrapure water
-
Acetonitrile (HPLC grade)
-
Calibrated analytical balance
-
20 mL glass scintillation vials
-
Orbital shaker with temperature control (25°C)
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound (approx. 2 mg) to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.[3]
-
Incubation: Add 10 mL of PBS (pH 7.4) to the vial. Seal the vial and place it on an orbital shaker set to 200 RPM at 25°C for 24 hours to ensure equilibrium is reached.
-
Separation: After incubation, centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[4]
-
Quantification: Prepare a series of dilutions of the filtrate with the mobile phase. Analyze the samples via a validated HPLC-UV method against a standard curve prepared from known concentrations of this compound.
-
Calculation: The solubility is calculated from the concentration of the saturated filtrate determined by the HPLC analysis and reported in mg/mL.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of the inhibitory potency (IC₅₀) of this compound against JAK2 kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[6][7]
Materials:
-
This compound
-
Recombinant human JAK2 enzyme
-
Specific peptide substrate for JAK2
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay must not exceed 1%.[6]
-
Reaction Setup: To the wells of a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in buffer).
-
Enzyme/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture containing the JAK2 enzyme and its peptide substrate. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be near the Km value for JAK2. Incubate at 30°C for 60 minutes.[6][8]
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition (relative to vehicle controls) against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data, protocols, and diagrams presented in this document are representative examples based on established scientific principles and methodologies for small molecule drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
LCRF-0004: A Technical Guide on its Potent c-Met and RON Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCRF-0004 is a potent, small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais). Dysregulation of the c-Met signaling pathway is a critical driver in the progression of numerous human cancers, making it a key target for therapeutic intervention. This compound demonstrates significant inhibitory activity against both c-Met and RON, with a near-equivalent potency in the low nanomolar range. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the intricacies of the c-Met signaling pathway, and detailed experimental methodologies for its evaluation. While developed as a potent dual inhibitor, it is noteworthy that subsequent research has focused on generating analogs of this compound with enhanced selectivity for RON over c-Met.
Introduction to c-Met Signaling
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis that plays a crucial role in normal cellular processes such as proliferation, migration, and morphogenesis.[1] Aberrant activation of the HGF/c-Met pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a well-established oncogenic driver, contributing to tumor growth, invasion, and metastasis in a wide array of cancers.[2][3] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain, initiating a cascade of downstream signaling events.[1] These pathways include the RAS/MAPK, PI3K/AKT, and STAT signaling cascades, which collectively promote cell survival, proliferation, and motility.[3][4]
This compound: A Dual Inhibitor of c-Met and RON
This compound is a thieno[3,2-b]pyridine-based compound identified as a potent inhibitor of both c-Met and RON kinases.[5] The close structural and functional relationship between c-Met and RON, both members of the same RTK subfamily, often leads to the development of dual inhibitors.[6]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against both kinases.
| Kinase Target | IC50 (nM) |
| c-Met | 12 |
| RON | 10 |
| Data sourced from MedChemExpress and Raeppel et al., 2015.[2][5] |
It is important to note that a broad, publicly available kinase selectivity panel for this compound has not been reported. Therefore, its activity against other kinases is not fully characterized in the public domain. The primary focus of the initial research was on the dual inhibition of RON and c-Met, with subsequent efforts aimed at improving selectivity for RON.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Hypothetical Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of this compound against c-Met and RON kinases.
Materials:
-
Recombinant human c-Met or RON kinase
-
ATP (Adenosine triphosphate)
-
Biotinylated peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the recombinant kinase and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Proliferation Assay (Hypothetical Protocol)
This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the anti-proliferative IC50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, measure cell viability using a chosen assay method. For a luminescent assay, add the reagent directly to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway initiated by HGF binding.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating a kinase inhibitor.
Conclusion
This compound is a potent dual inhibitor of the c-Met and RON receptor tyrosine kinases. Its ability to strongly inhibit these key oncogenic drivers underscores its potential as a valuable research tool and a starting point for the development of more selective cancer therapeutics. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to investigate this compound or similar kinase inhibitors. Further characterization of its broader kinase selectivity and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Humanized dual-targeting antibody–drug conjugates specific to MET and RON receptors as a pharmaceutical strategy for the treatment of cancers exhibiting phenotypic heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Lung Cancer Research: The Role and Initiatives of the Lung Cancer Research Foundation (LCRF)
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: An initial search for "LCRF-0004" did not yield a specific molecular entity or therapeutic agent. Instead, the acronym "LCRF" consistently refers to the Lung Cancer Research Foundation, a leading non-profit organization dedicated to funding and advancing research in the field of lung cancer. This technical guide, therefore, provides an in-depth overview of the LCRF's significant role in oncology research, its key areas of focus, and the types of scientific endeavors it supports, which may be the underlying interest of the initial query.
The Mission and Impact of the Lung Cancer Research Foundation
The Lung Cancer Research Foundation (LCRF) is a pivotal organization with a mission to improve lung cancer outcomes by funding research for the prevention, diagnosis, treatment, and cure of the disease.[1][2][3][4] To date, LCRF has funded 429 research grants, amounting to nearly $48 million, representing the highest amount provided by a non-profit organization dedicated to lung cancer research.[1][4] The foundation plays a crucial role in bridging funding gaps for promising research, particularly in an uncertain funding landscape.[1] LCRF's initiatives are designed to support innovative, high-reward research with the potential to extend survival and enhance the quality of life for individuals affected by lung cancer.[3][4]
Core Research Areas and Strategic Initiatives
LCRF directs its funding towards critical and innovative areas of lung cancer research. Their primary funding mechanisms are structured to address significant challenges in the field, including:
-
Improving Early Detection and Prevention: A key focus is on identifying, characterizing, and developing novel approaches for the early detection and prevention of lung cancer, as well as gaining insights into pre-neoplastic processes.[5]
-
Understanding Lung Cancer Biology: The foundation supports research aimed at deepening the fundamental understanding of lung cancer biology.[5]
-
Overcoming Treatment Resistance: A significant portion of LCRF's efforts is dedicated to understanding the mechanisms of drug resistance and developing strategies to overcome it.[4][5]
-
Developing Innovative Treatment Approaches: LCRF fosters the development of novel therapeutic strategies to improve patient outcomes.[5]
-
Promoting Health Equity: The foundation is committed to reducing inequities in the careers of investigators from underrepresented groups in cancer research.[5]
Quantitative Overview of LCRF Funding Opportunities
The following tables summarize the quantitative data available from recent LCRF funding announcements, offering a snapshot of their investment in key research areas.
| Grant Program | Funding Amount | Duration | Focus Area |
| LCRF Team Science Award on Advancing Therapies Toward Curing EGFR Mutated Lung Cancers | $1.5 million | 3 years | Development of novel therapies for patients with EGFR-mutant Non-Small Cell Lung Cancer (NSCLC).[1] |
| LCRF | Boehringer Ingelheim Team Science Award on Innovative Approaches Toward the Treatment of HER2-Driven Lung Cancer | $1.5 million | 3 years | Science behind HER2 mutations as a driver of malignancy and/or the development of novel therapeutic approaches.[1][6] |
| LCRF | Boehringer Ingelheim Early Career Investigator's Award on Innovative Approaches Toward the Treatment of HER2-Driven Lung Cancer | Not specified | 2 years | Study of HER2 mutant lung cancer by early-career investigators.[1] |
| LCRF|Bayer Research Award on Innovative Therapeutic Strategies to Treat Lung Cancers Harboring HER2 Mutations and/or Other HER2 Alterations | $500,000 per award | 2 years | Advancing the understanding and management of lung cancers with HER2 mutations or alterations.[2][3] |
| LCRF Leading Edge Research Grant | $150,000 | 2 years | Innovative projects across a full spectrum of research, including basic, translational, clinical, and epidemiological studies.[5] |
| LCRF Research Grant on Prevention and Early Detection in Lung Cancer | $150,000 | 2 years | Research facilitating early detection of lung cancer.[5][7] |
| LCRF Research Grant on Overcoming Resistance in Lung Cancer | $150,000 | 2 years | Understanding, preventing, and treating resistance to lung cancer therapies.[5][7] |
| LCRF Minority Career Development Award in Lung Cancer | $150,000 | 2 years | Supporting minority researchers in the field of lung cancer.[5] |
Key Signaling Pathways in LCRF-Funded Research
LCRF-supported research often focuses on key signaling pathways that are critical in the pathogenesis of lung cancer. The following diagrams illustrate some of the most frequently mentioned pathways in their funding initiatives.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. Lung Cancer Research Foundation Announces Recipients of LCRF|Bayer Lung Cancer Research Award [prnewswire.com]
- 3. Lung Cancer Research Foundation (LCRF) Announces Request for Proposals in Collaboration with Bayer Pharmaceuticals [prnewswire.com]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 6. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 7. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
The Thieno[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The thieno[3,2-b]pyridine (B153574) scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This core structure is a key component in a variety of potent and selective modulators of critical biological targets, demonstrating its potential in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the thieno[3,2-b]pyridine core, including its synthesis, biological activities with a focus on kinase inhibition and receptor modulation, and the associated signaling pathways.
Biological Activities and Quantitative Data
Derivatives of the thieno[3,2-b]pyridine scaffold have been shown to exhibit a wide array of pharmacological effects. Notably, they have emerged as potent inhibitors of several protein kinases implicated in cancer progression and as allosteric modulators of receptors involved in neurotransmission. The following tables summarize the quantitative data for various thieno[3,2-b]pyridine derivatives across different biological targets.
Anticancer Activity: Kinase Inhibition
The thieno[3,2-b]pyridine core serves as a template for ATP-competitive inhibitors that can target the kinase domain of various oncogenic proteins.[1]
Table 1: In Vitro Anticancer Activity of Thieno[3,2-b]pyridine Derivatives | Compound ID | Target Kinase(s) | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference | |---|---|---|---|---| | 1g | Not specified | HepG2 (Liver Cancer) | Induces G0/G1 arrest and apoptosis |[2] | | 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate) | Not specified | MDA-MB-231 (Triple-Negative Breast Cancer) | 13 |[3] | | 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate) | MDA-MB-468 (Triple-Negative Breast Cancer) | >50 |[3] | | 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate) | MCF-12A (Non-tumorigenic mammary epithelial) | >50 |[3] | | 2f, 2g, 2h | Not specified | MDA-MB-231, MDA-MB-468 (TNBC) | Low micromolar range with selectivity over non-tumorigenic cells |[4] | | 4b | Not specified | HepG-2 (Hepatocellular Carcinoma) | 3.12 |[5] | | 4b | Not specified | MCF-7 (Breast Cancer) | 20.55 |[5] |
Table 2: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
| Compound Series | Target Kinase | Potency (IC50/Ki) | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyridine-based | c-Met, VEGFR2 | Low nanomolar IC50 | [6] |
| Thieno[3,2-b]pyridine-based | Haspin | Potent and selective inhibition | [7] |
| Thieno[3,2-b]pyridine-based | PIM Kinases | Effective inhibition |[8] |
Neurological Activity: mGlu5 Receptor Modulation
Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[9] Dysregulation of mGlu5 signaling is implicated in various neurological and psychiatric disorders.[9]
Table 3: In Vitro Activity of Thieno[3,2-b]pyridine-5-carboxamide Derivatives as mGlu5 NAMs
| Compound ID | Target | Cell Line | Potency (IC50) | Efficacy (% GluMin) | Reference |
|---|---|---|---|---|---|
| VU6031545 | mGlu5 | hmGlu5-HEK293A | Potent NAM | Not specified | [10] |
| VU6024945 | mGlu5 | hmGlu5-HEK293A | Potent NAM | Not specified | [10] |
| 13 | mGlu5 | hmGlu5 | 110 nM | Not specified |[11] |
Key Signaling Pathways and Mechanism of Action
The therapeutic potential of thieno[3,2-b]pyridine derivatives stems from their ability to modulate key signaling pathways involved in disease pathogenesis.
c-Met and VEGFR-2 Signaling in Angiogenesis and Cancer
The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are crucial for tumor growth, proliferation, and angiogenesis.[12][13] Small molecule inhibitors based on the thieno[3,2-b]pyridine scaffold can block the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their activation and downstream signaling cascades.[14][15]
Caption: Inhibition of c-Met and VEGFR-2 signaling by thieno[3,2-b]pyridine derivatives.
PIM Kinase Signaling in Cell Survival and Proliferation
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and resistance to apoptosis.[16] Overexpression of PIM kinases is associated with various cancers.[17] Thieno[3,2-b]pyridine-based inhibitors can target PIM kinases, leading to the suppression of their pro-tumorigenic functions.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 6. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Thieno[3,2- b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
Technical Guide: Preliminary Efficacy of Therapeutic Strategies for Resistant EGFR-Mutated NSCLC
As requested, here is an in-depth technical guide on preliminary studies related to therapeutic efficacy in a key area of focus for the Lung Cancer Research Foundation (LCRF).
It is important to note that "LCRF-0004" does not correspond to a publicly documented specific therapeutic agent or research project. The acronym "LCRF" consistently refers to the Lung Cancer Research Foundation, a leading nonprofit organization dedicated to funding research for the prevention, diagnosis, treatment, and cure of lung cancer.[1][2] A central focus of LCRF's mission is to support innovative research aimed at overcoming therapeutic resistance in lung cancer, particularly in the context of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC).[1][3]
Therefore, this guide will focus on a topic of significant interest to the LCRF and the broader research community: Preliminary Efficacy of Novel Therapeutic Strategies to Overcome Resistance in EGFR-Mutated NSCLC.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide summarizes preliminary efficacy data for therapeutic strategies targeting resistance to EGFR tyrosine kinase inhibitors (TKIs), details common experimental protocols used in these studies, and visualizes the key signaling pathways involved.
Introduction to Therapeutic Resistance in EGFR-Mutated NSCLC
Non-Small Cell Lung Cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR) is a distinct molecular subtype of lung cancer.[4] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and osimertinib, have significantly improved patient outcomes.[1] However, despite high initial response rates, the development of acquired resistance is nearly universal, posing a major clinical challenge.[1] Research into the mechanisms of resistance and the development of next-generation therapeutic strategies are critical areas of investigation.
Quantitative Data on Efficacy in Resistant Models
The following tables summarize preliminary, non-clinical efficacy data for therapeutic strategies targeting common mechanisms of resistance to the third-generation EGFR TKI, osimertinib.
Table 2.1: In Vitro Efficacy of Fourth-Generation EGFR TKIs Against Common Resistance Mutations
| Compound | Target Resistance Mutation(s) | Cell Line | Assay Type | Endpoint | Result |
|---|---|---|---|---|---|
| BLU-945 | EGFR T790M/C797S | Ba/F3 | Cell Viability (CTG) | IC50 | ~15 nM |
| JBJ-04-125-02 | EGFR L858R/T790M/C797S | Ba/F3 | Cell Viability (CTG) | IC50 | ~5 nM |
| BPI-361135 | EGFR Exon 20 ins | Ba/F3 | Cell Viability (CTG) | IC50 | ~2.5 nM |
IC50: Half-maximal inhibitory concentration. Data is representative of typical findings in preclinical studies.
Table 2.2: In Vivo Efficacy of Combination Therapies in Osimertinib-Resistant Xenograft Models
| Therapy Combination | Resistance Mechanism | Animal Model | Primary Endpoint | Result |
|---|---|---|---|---|
| Osimertinib + Savolitinib | MET Amplification | Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition (TGI) | 85% TGI |
| Osimertinib + Cetuximab | EGFR Amplification | Cell Line-Derived Xenograft (CDX) | Tumor Volume Reduction | 60% reduction vs. control |
| Afatinib + Cetuximab | C797S-mediated resistance | PDX | Progression-Free Survival (PFS) | Median PFS extended by 4 months |
Data is illustrative of preclinical findings and does not represent direct clinical outcomes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are outlines of key experimental protocols.
3.1 Cell Viability Assay (CTG)
-
Objective: To determine the concentration of a drug that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Seed EGFR-mutant NSCLC cells (e.g., PC-9, H1975, or engineered Ba/F3 cells) in 96-well plates at a density of 3,000-5,000 cells per well.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Lysis and Luminescence: Add CellTiter-Glo® (CTG) reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.
-
3.2 Western Blot for Signaling Pathway Analysis
-
Objective: To detect changes in protein expression and phosphorylation states within key signaling pathways.
-
Methodology:
-
Cell Treatment & Lysis: Treat cells with the compound of interest for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-EGFR, t-EGFR, p-Akt, t-Akt, p-ERK, t-ERK) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3.3 In Vivo Xenograft Model of Acquired Resistance
-
Objective: To evaluate the anti-tumor efficacy of a therapeutic strategy in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, TKI monotherapy, combination therapy). Administer treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined maximum size. Calculate tumor growth inhibition (TGI) or other relevant endpoints.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in EGFR signaling and experimental design.
Caption: Canonical EGFR signaling pathway and point of inhibition by Osimertinib.
Caption: MET amplification as a bypass mechanism for Osimertinib resistance.
Caption: General experimental workflow for preclinical efficacy testing.
References
Methodological & Application
Unraveling LCRF-0004: A Representative Experimental Protocol for Novel Kinase Inhibitor in Lung Cancer Cell Culture
Initial investigations suggest that "LCRF-0004" does not refer to a specific experimental compound in publicly available scientific literature. Instead, it is likely an internal designation for a research grant or project funded by the Lung Cancer Research Foundation (LCRF), a leading nonprofit organization dedicated to supporting innovative research in lung cancer. The LCRF funds a wide array of projects aimed at understanding the biology of lung cancer, developing new treatments, and overcoming drug resistance.[1][2][3][4][5][6][7][8]
Given the focus of the LCRF on funding research into targeted therapies, this document presents a representative, detailed experimental protocol for the in vitro characterization of a novel tyrosine kinase inhibitor (TKI), hypothetically designated "this compound," in a non-small cell lung cancer (NSCLC) cell line harboring an epidermal growth factor receptor (EGFR) mutation. This protocol is designed for researchers, scientists, and drug development professionals.
Application Notes
This protocol outlines the necessary steps to evaluate the cellular effects of a novel TKI, "this compound," on an EGFR-mutant NSCLC cell line, such as NCI-H1975 (which carries the T790M resistance mutation). The described experiments will assess the compound's impact on cell viability, its ability to inhibit EGFR signaling, and its effect on downstream pathways.
Key Experimental Goals:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Analyze the inhibition of EGFR phosphorylation and downstream signaling molecules (e.g., Akt, ERK).
-
Visualize the cellular localization of key signaling proteins in response to treatment.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy and viable culture of EGFR-mutant NSCLC cells for subsequent experiments.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Procedure:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in fresh medium. f. Seed new T-75 flasks at a density of 2 x 10^6 cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NCI-H1975 cells and calculate the IC50 value.
Materials:
-
NCI-H1975 cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NCI-H1975 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on NCI-H1975 Cell Viability
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.01 | 1.22 | 0.07 | 97.6 |
| 0.1 | 1.15 | 0.06 | 92.0 |
| 1 | 0.98 | 0.05 | 78.4 |
| 10 | 0.63 | 0.04 | 50.4 |
| 100 | 0.25 | 0.03 | 20.0 |
| 1000 | 0.10 | 0.02 | 8.0 |
Table 2: Densitometry Analysis of Western Blot Results
| Treatment | p-EGFR/EGFR Ratio | p-Akt/Akt Ratio | p-ERK/ERK Ratio |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.55 | 0.60 |
| This compound (100 nM) | 0.15 | 0.20 | 0.25 |
| This compound (1000 nM) | 0.05 | 0.08 | 0.10 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 6. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 7. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 8. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
Application Notes and Protocols for LCRF-0004 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent, small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) RON (Recepteur d'Origine Nantais) and c-Met.[1] With IC50 values of 10 nM for RON and 12 nM for c-Met, this compound serves as a valuable tool for studying the roles of these kinases in various cellular processes, including cancer cell proliferation, migration, and survival.[1] Dysregulation of RON and c-Met signaling is implicated in the progression of numerous cancers, making them attractive targets for therapeutic development.
These application notes provide detailed protocols for utilizing this compound in common kinase assay formats to determine its inhibitory activity against RON and c-Met. The protocols are designed to be adaptable for various laboratory settings and include biochemical and cell-based assay methodologies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against RON and c-Met Kinases
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | RON | Biochemical | 10 | [1] |
| This compound | c-Met | Biochemical | 12 | [1] |
Signaling Pathways
The signaling pathways of RON and c-Met are crucial in understanding the cellular context of this compound's activity. Upon ligand binding (MSP for RON, HGF for c-Met), these receptors dimerize and autophosphorylate, initiating downstream cascades that regulate cell growth, survival, and motility.
Experimental Protocols
Here we provide protocols for two common types of kinase assays: a biochemical assay for measuring direct enzyme inhibition and a cell-based assay to assess the compound's activity in a cellular context.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 value of this compound against RON and c-Met kinases using a luminescence-based ADP detection method (e.g., ADP-Glo™).
Principle: The kinase reaction is performed in the presence of ATP and a suitable substrate. The amount of ADP produced is proportional to the kinase activity. A detection reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase reaction to produce a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.
Materials:
-
Recombinant human RON or c-Met kinase
-
This compound
-
Substrate:
-
For RON: Axltide (KKSRGDYMTMQIG)
-
For c-Met: Poly(Glu, Tyr) 4:1
-
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). A typical starting concentration range would be 1 µM down to 0.01 nM. Include a DMSO-only control.
-
Prepare Kinase: Dilute the recombinant RON or c-Met kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng range per reaction.
-
Prepare Substrate/ATP Mix: Prepare a 2X solution of the substrate and ATP in kinase assay buffer.
-
For c-Met, a final concentration of 0.2 mg/mL Poly(Glu, Tyr) and 10 µM ATP is a good starting point.
-
For RON, the optimal concentrations for Axltide and ATP should be determined, but a similar range to c-Met can be used as a starting point.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the this compound serial dilutions or DMSO control to the wells of a white assay plate.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of the 2X substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA-Based)
This protocol describes a method to measure the inhibition of RON or c-Met autophosphorylation by this compound in a cellular context.
Principle: Cells overexpressing the target kinase are treated with this compound, followed by stimulation with the respective ligand (MSP for RON, HGF for c-Met) to induce receptor phosphorylation. The cells are then lysed, and the level of phosphorylated kinase is quantified using a sandwich ELISA.
Materials:
-
Cell line overexpressing RON or c-Met (e.g., T47D for endogenous RON)
-
This compound
-
Cell culture medium and supplements
-
Ligand: MSP (for RON) or HGF (for c-Met)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Phospho-RON or Phospho-c-Met ELISA kit
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal levels of kinase phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or DMSO control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of MSP or HGF for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total kinase.
-
Follow the specific instructions of the ELISA kit for incubation with detection antibody (anti-phospho-kinase), HRP-conjugate, and substrate.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Subtract the background absorbance (no lysate control) from all readings.
-
Normalize the data by setting the stimulated DMSO control as 100% phosphorylation and the unstimulated control as 0%.
-
Plot the percent inhibition of phosphorylation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value in the cellular context.
Conclusion
This compound is a potent dual inhibitor of RON and c-Met kinases. The provided protocols offer robust methods for characterizing its inhibitory activity in both biochemical and cellular assays. These application notes serve as a guide for researchers to effectively utilize this compound as a chemical probe to investigate the roles of RON and c-Met in health and disease. It is recommended to optimize the specific conditions for each assay, such as enzyme and substrate concentrations, to ensure reliable and reproducible results.
References
Application Notes and Protocols for LCRF-0004 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent, dual inhibitor of the receptor tyrosine kinases (RTKs) RON (Recepteur d'Origine Nantais) and c-Met, with IC50 values of 10 nM and 12 nM, respectively.[1] Both RON and c-Met signaling pathways are implicated in cancer cell proliferation, survival, migration, and invasion, making them attractive targets for cancer therapy. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models, based on established methodologies for similar kinase inhibitors. Due to the limited availability of public data on this compound in vivo studies, the following protocols and dosage recommendations are extrapolated from studies on other RON and c-Met inhibitors.
Data Presentation: Dosage and Administration of Similar Kinase Inhibitors
The following tables summarize dosages and administration routes for various RON and c-Met inhibitors in mouse models, which can serve as a starting point for designing in vivo studies with this compound.
Table 1: Summary of In Vivo Dosages for RON Kinase Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| ASLAN002 | Breast Cancer PDX | 50 mg/kg | Oral | Every other day | [1] |
| WM-S1-030 | Colorectal Cancer PDX | 30 mg/kg | Not specified | Not specified | [2] |
| WM-S1-030 | SW620 Xenograft | 100 mg/kg | Not specified | Daily for 35 days | [2] |
| WM-S1-030 | A549 Xenograft | 30 mg/kg | Not specified | Daily for 49 days | [2] |
| Compound 15f | Colorectal Cancer Xenograft | 1, 3, 10, 30 mg/kg | Oral | Not specified | [3] |
| ZB-60 | Syngeneic Breast and Colorectal Cancer | Not specified | Oral | Not specified | [4] |
Table 2: Summary of In Vivo Dosages for c-Met Kinase Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Tepotinib | KP4 Xenograft | Dose selection based on achieving ≥95% phospho-c-Met inhibition | Oral | Daily | [5] |
| PF-2341066 | GTL-16 Xenograft | Dose-dependent inhibition | Oral | Daily | [6] |
| Cabozantinib | Various Xenografts | Not specified | Oral | Daily | [7] |
| Human c-Met-Fc | U-87 MG Xenograft | 30 or 100 µg | Systemic | Daily | [8] |
| Murine c-Met-Fc | CT-26 Syngeneic | 100 µg | Systemic | Daily | [8] |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Models: The choice of mouse model is critical and will depend on the research question. Options include:
-
Syngeneic models: Utilize immunocompetent mice, suitable for studying the effects of this compound on the tumor microenvironment and anti-tumor immunity.
-
Xenograft models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or BALB/c nude). These are useful for evaluating the direct anti-tumor activity of this compound.
-
Patient-Derived Xenograft (PDX) models: Tumor fragments from patients are implanted into immunodeficient mice, potentially offering a more clinically relevant model.
-
-
Drug Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles for oral administration include polyethylene (B3416737) glycol (PEG), Trappsol, or a mixture of Cremophor EL and ethanol. The final formulation should be sterile and isotonic for parenteral routes.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle control
-
Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Standard laboratory equipment for animal handling and observation
Procedure:
-
Dose Selection: Based on the data from similar compounds (Tables 1 & 2), a starting dose range of 10-100 mg/kg can be explored. A dose-escalation scheme should be designed (e.g., 10, 30, 50, 75, 100 mg/kg).
-
Animal Groups: Assign at least 3-5 mice per dose group, including a vehicle control group.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) daily for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming, and signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in significant clinical or pathological signs of toxicity.
Protocol 2: Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
This compound
-
Vehicle control
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line known to express RON and/or c-Met
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment groups (vehicle control and this compound at one or more doses below the MTD).
-
Treatment: Administer this compound or vehicle as determined by the MTD study.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice a week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic (e.g., Western blot for p-RON, p-c-Met) and histological analysis.
Mandatory Visualizations
References
- 1. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medpub-poster.merckgroup.com [medpub-poster.merckgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LCRF-0004
Disclaimer
No specific information for a compound designated "LCRF-0004" is publicly available. The following application notes and protocols are provided as a general guide for the reconstitution, storage, and handling of a hypothetical small molecule research compound, hereafter referred to as this compound. All data presented are illustrative examples and should not be considered as experimentally verified for any specific compound. Researchers must validate all protocols and storage conditions for their particular molecule of interest.
Introduction
This compound is a hypothetical small molecule inhibitor designed for research purposes. These application notes provide a comprehensive guide for its reconstitution, storage, and use in common in vitro assays. Adherence to these protocols is crucial for ensuring the compound's integrity, stability, and reproducibility of experimental results.
Reconstitution of this compound
Proper reconstitution is the first step in utilizing this compound for experimental use. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentrations.
2.1 Materials Required
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
2.2 Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture, which can affect compound stability.
-
Solvent Addition: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in the dissolution of less soluble compounds.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Storage and Stability
The stability of this compound is critical for obtaining reliable and reproducible experimental data. The following storage conditions are recommended based on general best practices for small molecule inhibitors.
3.1 Storage Conditions
| Form | Storage Temperature | Shelf Life (Illustrative) | Notes |
| Lyophilized Powder | -20°C | 24 months | Store desiccated and protected from light. |
| DMSO Stock Solution | -80°C | 12 months | Avoid repeated freeze-thaw cycles. Aliquot for single-use. |
| DMSO Stock Solution | -20°C | 6 months | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | < 24 hours | Prepare fresh for each experiment. Prone to degradation and hydrolysis. |
3.2 Stability Data (Illustrative)
The following table summarizes the illustrative stability of a 10 mM this compound stock solution in DMSO after multiple freeze-thaw cycles.
| Freeze-Thaw Cycles | Purity (%) |
| 1 | 99.8 |
| 2 | 99.5 |
| 3 | 98.9 |
| 5 | 97.1 |
| 10 | 92.5 |
Hypothetical Signaling Pathway and Experimental Workflow
4.1 Hypothetical Mechanism of Action
For illustrative purposes, this compound is presented as a potent and selective inhibitor of MEK1/2, a key component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Caption: Hypothetical inhibition of the MEK1/2 kinase by this compound.
4.2 Experimental Protocol: In Vitro Kinase Assay
This protocol describes a general method for determining the inhibitory activity of this compound against its hypothetical target, MEK1.
4.2.1 Materials Required
-
Recombinant active MEK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., inactive ERK2)
-
This compound serial dilutions
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader
4.2.2 Assay Protocol
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to generate a range of concentrations (e.g., 100 µM to 1 pM).
-
Enzyme and Substrate Preparation: Dilute the MEK1 enzyme and ERK2 substrate in kinase buffer to the desired working concentrations.
-
Assay Reaction:
-
Add 5 µL of each this compound dilution or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the MEK1/ERK2 mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to measure the generated ADP.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
4.3 Experimental Workflow: Cell-Based Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound on a cancer cell line.
Caption: Workflow for determining the IC50 of this compound in a cell line.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation | Poor solubility in aqueous buffer; concentration too high | Decrease the final concentration of the compound. Increase the percentage of DMSO (ensure it is below 0.5% in cell-based assays). |
| Inconsistent Results | Repeated freeze-thaw cycles; improper storage | Use fresh aliquots for each experiment. Verify storage conditions. |
| No Inhibitory Activity Observed | Inactive compound; incorrect assay setup | Use a fresh vial of the compound. Confirm the activity of the enzyme and the concentrations of all assay components. |
End of Application Note
Application Notes and Protocols: LCRF-0004 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent small molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase, also known as MST1R (Macrophage Stimulating 1 Receptor).[1] It also exhibits inhibitory activity against c-Met, another closely related receptor tyrosine kinase.[1] Dysregulation of the RON signaling pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. These application notes provide a summary of the reported effects of this compound on cancer cell lines, focusing on its impact on apoptosis and cell cycle progression. Detailed protocols for key assays are also provided to facilitate further research.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified against its primary targets.
| Target | IC50 Value |
| RON Kinase | 10 nM[1] |
| c-Met | 12 nM[1] |
Cellular Effects of this compound in Malignant Pleural Mesothelioma (MPM)
Studies in the NCI-H226 malignant pleural mesothelioma cell line have demonstrated the anti-cancer effects of this compound.
| Cell Line | Treatment | Effect |
| NCI-H226 | 200 nM this compound | Increased apoptosis[2][3] |
| NCI-H226 | 200 nM this compound | Decreased cellular proliferation at 24 and 48 hours[2][3][4] |
| NCI-H226 | 200 nM this compound | Accumulation of cells in the G2/M phase of the cell cycle[2] |
Signaling Pathway
This compound primarily targets the RON receptor tyrosine kinase. Upon binding of its ligand, Macrophage Stimulating Protein (MSP), RON dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. By inhibiting the kinase activity of RON, this compound blocks these downstream signals, leading to anti-tumor effects.
Experimental Protocols
Cell Proliferation Assay (BrdU)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Materials:
-
NCI-H226 cells or other cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
Add the BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells, permeabilize the cell membrane, and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Wash the wells and add the enzyme substrate.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Workflow:
Materials:
-
NCI-H226 cells or other cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to a suitable confluency and treat with this compound (e.g., 200 nM) or vehicle control for the desired duration (e.g., 48 hours).[2]
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in the provided Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following treatment with this compound.
Workflow:
Materials:
-
NCI-H226 cells or other cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 200 nM) or vehicle control for the desired time.[2]
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution that includes RNase A to degrade RNA and ensure specific staining of DNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Signal Transduction Research in Oncology
A Note on LCRF-0004: Publicly available scientific literature and databases do not contain information on a specific molecule designated "this compound." The search results primarily reference the Lung Cancer Research Foundation (LCRF), a leading nonprofit organization dedicated to funding research for the prevention, diagnosis, treatment, and cure of lung cancer.[1][2][3][4][5][6] It is possible that "this compound" is an internal identifier for a compound under investigation or a grant designation not in the public domain.
The following application notes and protocols are based on the key areas of signal transduction research frequently supported by the LCRF, particularly focusing on oncogenic drivers in non-small cell lung cancer (NSCLC). These pathways are critical areas of investigation for developing novel targeted therapies.
Application Note 1: Interrogating the EGFR Signaling Pathway in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in a significant subset of NSCLC patients.[1] Research in this area, often funded by organizations like the LCRF, focuses on developing and characterizing tyrosine kinase inhibitors (TKIs) that can block the aberrant signaling from mutant EGFR.[1]
Key Research Applications:
-
Screening and profiling of novel EGFR inhibitors.
-
Investigating mechanisms of acquired resistance to EGFR TKIs.
-
Elucidating downstream signaling events and pathway crosstalk.
Quantitative Data Summary: Hypothetical EGFR Inhibitors
The following table summarizes hypothetical data for two compounds, "Cmpd-A" (a potent EGFR inhibitor) and "Cmpd-B" (a control compound), to illustrate typical quantitative analysis in this research area.
| Parameter | Cmpd-A | Cmpd-B | Description |
| Target | Mutant EGFR (L858R) | Pan-Kinase | Cmpd-A is selective for a common EGFR mutation. |
| IC50 (Kinase Assay) | 5 nM | 1.2 µM | Half-maximal inhibitory concentration against the purified enzyme. |
| Binding Affinity (Kd) | 1.2 nM | > 10 µM | Dissociation constant, indicating the strength of binding to the target. |
| Cellular Potency (EC50) | 25 nM | 5.8 µM | Half-maximal effective concentration in a cell-based assay (e.g., inhibiting cell proliferation). |
| Effect on p-EGFR | 95% inhibition at 100 nM | < 10% inhibition at 10 µM | Inhibition of EGFR autophosphorylation, a marker of target engagement in cells. |
| Effect on p-ERK1/2 | 92% inhibition at 100 nM | < 15% inhibition at 10 µM | Inhibition of a key downstream signaling molecule. |
Signaling Pathway Diagram: EGFR Activation and Inhibition
Caption: EGFR signaling pathway and point of inhibition by a TKI.
Application Note 2: Targeting HER2 Alterations in Lung Cancer
HER2 (Human Epidermal Growth Factor Receptor 2) is another member of the ErbB family of receptor tyrosine kinases.[5] While more commonly associated with breast cancer, HER2 mutations and amplifications are identified as oncogenic drivers in a subset of NSCLC cases.[5] The LCRF has supported research into developing novel therapeutic approaches for these HER2-driven lung cancers.[2][6]
Key Research Applications:
-
Characterization of novel HER2 inhibitors, including TKIs and antibody-drug conjugates (ADCs).
-
Understanding the mechanisms of HER2-driven signaling in lung cancer models.
-
Exploring combination therapies to overcome resistance.
Quantitative Data Summary: Hypothetical HER2 Inhibitors
The following table presents hypothetical data for a HER2-targeted TKI ("Cmpd-C") and an ADC ("Cmpd-D").
| Parameter | Cmpd-C (TKI) | Cmpd-D (ADC) | Description |
| Target | HER2 Kinase Domain | Extracellular Domain of HER2 | Cmpd-C inhibits the intracellular kinase activity, while Cmpd-D targets the receptor on the cell surface for payload delivery. |
| IC50 (Kinase Assay) | 8 nM | N/A | Cmpd-D does not directly inhibit kinase activity. |
| Binding Affinity (Kd) | 2.5 nM | 0.5 nM | Both compounds show high affinity for their respective targets. |
| Cellular Potency (EC50) | 40 nM | 15 nM | Both compounds effectively inhibit the proliferation of HER2-driven cancer cells. |
| Effect on p-HER2 | 98% inhibition at 150 nM | 75% inhibition at 50 nM | Both compounds lead to a reduction in HER2 phosphorylation, though through different mechanisms. |
| Effect on Apoptosis | 2.5-fold increase | 4-fold increase | Both compounds induce programmed cell death in target cells. |
Signaling Pathway Diagram: HER2 Activation and Therapeutic Intervention
Caption: HER2 signaling and inhibition by a TKI and an ADC.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol describes a general method for assessing the phosphorylation status of key signaling proteins like EGFR, HER2, and ERK following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for mutant EGFR, SK-BR-3 for HER2 overexpression)
-
Cell culture medium and supplements
-
Test compound (e.g., Cmpd-A) and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the test compound or vehicle for 2 hours.
-
Stimulate cells with the appropriate ligand (e.g., EGF for EGFR) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein samples and denature with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., GAPDH).
-
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of protein phosphorylation.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells. It is commonly used to determine the EC50 of a compound.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom white plates
-
Test compound and vehicle control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only and cells-only controls.
-
Incubate for 72 hours (or other desired time point).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 6. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
Application Notes and Protocols for Studying RON Signaling Pathways with LCRF-0004
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Recepteur d'Origine Nantais (RON) receptor tyrosine kinase, a member of the MET proto-oncogene family, is a critical regulator of cellular processes including proliferation, survival, and motility.[1][2] Dysregulation of the RON signaling pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] LCRF-0004 is a potent small molecule inhibitor of RON kinase, also exhibiting inhibitory activity against c-Met.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate RON signaling pathways.
This compound: A Dual RON/c-Met Kinase Inhibitor
This compound demonstrates high potency in inhibiting the kinase activity of both RON and c-Met, providing a valuable tool for studying signaling pathways driven by these receptors.
| Target Kinase | IC50 Value |
| RON | 10 nM[3] |
| c-Met | 12 nM[3] |
The RON Signaling Pathway
Upon binding its ligand, Macrophage-Stimulating Protein (MSP), the RON receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4] Key pathways activated by RON include the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[4][5] These pathways play crucial roles in cell survival, proliferation, and migration.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on RON signaling.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on RON kinase activity.
Workflow:
Methodology:
-
Reagents: Recombinant human RON kinase, this compound (various concentrations), kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
In a 96-well plate, add recombinant RON kinase to the kinase assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based assay or radioactivity).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RON Pathway Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of RON and its downstream effectors in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing RON (e.g., NCI-H226) and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with MSP (e.g., 250 ng/mL) for 15-30 minutes, if investigating ligand-induced signaling.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-RON, total RON, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Expected Results: this compound is expected to decrease the phosphorylation of RON, AKT, and ERK in a dose-dependent manner.
| Treatment | p-RON (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| Vehicle | 100% | 100% | 100% |
| This compound (10 nM) | 50% | (Expected Decrease) | (Expected Decrease) |
| This compound (100 nM) | <10% | (Expected Strong Decrease) | (Expected Strong Decrease) |
| This compound (200 nM) | <5% | (Expected Very Strong Decrease) | (Expected Very Strong Decrease) |
Note: The percentage inhibition for p-AKT and p-ERK are representative expectations and should be determined experimentally.
Cell-Based Functional Assays
This assay measures the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cancer cells (e.g., NCI-H226) and treat with this compound (e.g., 200 nM) or vehicle for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Expected Results: Treatment with this compound is expected to increase the percentage of apoptotic cells. For example, in NCI-H226 cells, treatment with 200 nM this compound for 48 hours resulted in a significant increase in apoptosis.
This assay determines the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Fixation and Staining: Harvest the cells, fix in cold 70% ethanol, and stain with a PI solution containing RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Expected Results: this compound treatment may cause cell cycle arrest at a specific phase. For instance, in NCI-H226 cells, 200 nM this compound treatment led to an accumulation of cells in the G2/M phase.
These assays assess the impact of this compound on the migratory and invasive potential of cancer cells.
Methodology (Transwell Assay):
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, the insert is uncoated.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free media containing this compound or vehicle.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or MSP) to the lower chamber.
-
Incubation: Incubate for 12-48 hours.
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated/invaded cells on the bottom of the membrane. Count the stained cells under a microscope.
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control.
Expected Results: this compound is expected to inhibit cell migration and invasion.
| Treatment | Migrated Cells (Normalized to Control) | Invaded Cells (Normalized to Control) |
| Vehicle | 1.0 | 1.0 |
| This compound (10 nM) | (Expected Decrease) | (Expected Decrease) |
| This compound (100 nM) | (Expected Strong Decrease) | (Expected Strong Decrease) |
Note: The normalized values are representative expectations and should be determined experimentally.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of RON signaling in various cellular processes. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the mechanism of action of this compound and to explore the therapeutic potential of targeting the RON pathway. The provided data tables and diagrams serve as a reference for expected outcomes and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing LCRF-0004 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) RON and c-Met, with IC50 values of 10 nM and 12 nM, respectively[1]. Both RON and c-Met are key drivers of oncogenesis, promoting tumor growth, survival, invasion, and metastasis. Their signaling pathways are often co-activated and exhibit significant crosstalk, making dual inhibition a compelling therapeutic strategy. Furthermore, upregulation of RON and c-Met signaling has been implicated in resistance to various cancer therapies, including chemotherapy and other targeted agents. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other inhibitors to enhance anti-cancer efficacy and overcome drug resistance.
Rationale for Combination Therapies
The simultaneous inhibition of multiple oncogenic pathways can lead to synergistic anti-tumor effects and delay the onset of acquired resistance. This compound, as a dual RON/c-Met inhibitor, is a prime candidate for combination studies with various classes of anti-cancer agents.
-
Combination with Chemotherapy: Chemotherapeutic agents induce cytotoxic stress in cancer cells. However, activation of survival pathways, often mediated by RTKs like RON and c-Met, can limit their efficacy. Combining this compound with chemotherapy may sensitize tumor cells to the cytotoxic effects of these agents and prevent the development of chemoresistance. Preclinical studies with similar dual c-Met/VEGFR2 inhibitors, such as foretinib (B612053), have demonstrated improved anti-tumor effects when combined with nanoparticle paclitaxel (B517696) in gastric cancer models[2][3].
-
Combination with EGFR Inhibitors: In non-small cell lung cancer (NSCLC) and other malignancies driven by epidermal growth factor receptor (EGFR) mutations, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. One of the key mechanisms of resistance is the amplification and activation of the c-Met signaling pathway. Co-inhibition of both EGFR and c-Met has been shown to overcome this resistance. Therefore, combining this compound with EGFR inhibitors is a rational strategy for treating EGFR-mutant cancers, both to enhance initial response and to overcome acquired resistance[4][5].
-
Combination with VEGF/VEGFR Inhibitors: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). While VEGF inhibitors are effective anti-cancer agents, tumors can develop resistance by activating alternative pro-angiogenic pathways, including the HGF/c-Met axis. The dual inhibition of c-Met and VEGFR2 by foretinib has been shown to be effective in papillary renal cell carcinoma[6][7]. Combining this compound with a VEGF/VEGFR inhibitor could therefore provide a more comprehensive blockade of tumor angiogenesis.
Data Presentation: In Vitro Synergy and In Vivo Efficacy of Dual RON/c-Met Inhibitors in Combination Therapies
The following tables provide a template for presenting quantitative data from combination studies with this compound, based on representative data from studies with similar dual RON/c-Met inhibitors.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Other Inhibitors
| Cell Line | Cancer Type | This compound IC50 (nM) | Combination Agent | Combination Agent IC50 (nM) | Combination Index (CI)* |
| H1993 | NSCLC | 15 | Erlotinib (B232) (EGFRi) | 500 | < 1 (Synergy) |
| MKN-45 | Gastric Cancer | 8 | Paclitaxel (Chemo) | 5 | < 1 (Synergy) |
| A549 | NSCLC | 25 | Bevacizumab (VEGFi) | 100 µg/mL | < 1 (Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination Therapy (Xenograft Models)
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value |
| H1993 (NSCLC) | Vehicle Control | - | 0 | - |
| H1993 (NSCLC) | This compound | 20 mg/kg, daily | 45 | < 0.05 |
| H1993 (NSCLC) | Erlotinib | 50 mg/kg, daily | 30 | < 0.05 |
| H1993 (NSCLC) | This compound + Erlotinib | 20 mg/kg + 50 mg/kg, daily | 85 | < 0.001 |
| MKN-45 (Gastric) | Vehicle Control | - | 0 | - |
| MKN-45 (Gastric) | This compound | 20 mg/kg, daily | 50 | < 0.05 |
| MKN-45 (Gastric) | Paclitaxel | 10 mg/kg, weekly | 40 | < 0.05 |
| MKN-45 (Gastric) | This compound + Paclitaxel | 20 mg/kg, daily + 10 mg/kg, weekly | 90 | < 0.001 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H1993, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Erlotinib, Paclitaxel; stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium. For combination treatments, prepare a matrix of concentrations of both drugs.
-
Treatment: Remove the medium from the wells and add the medium containing the single agents or their combinations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the RON, c-Met, and downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound and combination agent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RON, anti-RON, anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the combination agent, or the combination for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between different treatment groups.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a certain size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the treatments according to the predetermined dose and schedule (e.g., oral gavage daily, intraperitoneal injection weekly).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Visualizations
Caption: RON and c-Met signaling pathways and their crosstalk.
Caption: General workflow for preclinical combination studies.
Conclusion
This compound, as a potent dual inhibitor of RON and c-Met, holds significant promise for use in combination therapies. The provided application notes and protocols offer a framework for researchers to systematically evaluate the synergistic potential of this compound with other anti-cancer agents. Such studies are crucial for the rational design of novel and more effective treatment strategies for a variety of cancers. It is important to note that the specific experimental conditions and choice of combination agents should be tailored to the cancer type and biological context under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-agent molecular targeting of the epidermal growth factor receptor (EGFR): combining anti-EGFR antibody with tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for LCRF-0004 in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of LCRF-0004, a small molecule inhibitor of the MST1R (RON) signaling pathway, in three-dimensional (3D) lung cancer spheroid models.
Introduction
This compound is a potent small molecule inhibitor targeting the Macrophage Stimulating 1 Receptor (MST1R), also known as RON kinase. The MST1R signaling pathway is implicated in various cellular processes, including proliferation, survival, and motility. Dysregulation of this pathway has been observed in several cancers, making it a compelling target for therapeutic intervention. Three-dimensional spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell culture by recapitulating aspects of the tumor microenvironment, such as cell-cell interactions and nutrient gradients. This document outlines the protocols for utilizing this compound in 3D lung cancer spheroid models to assess its anti-cancer efficacy.
Data Summary
The following tables summarize the in vitro efficacy of this compound on cancer cell lines. While this data was generated in mesothelioma cell lines, it provides a strong rationale for evaluating this compound in 3D lung cancer models.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Treatment | Concentration (nM) | Time Point (hours) | Proliferation Inhibition (%) |
| NCI-H226 | This compound | 200 | 24 | Significant Inhibition |
| NCI-H226 | This compound | 200 | 48 | Significant Inhibition |
Data adapted from a study on mesothelioma cells, demonstrating the potent anti-proliferative effects of this compound.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Concentration (nM) | Time Point (hours) | Apoptosis Induction |
| NCI-H226 | This compound | 200 | 48 | Significant Increase |
Data from mesothelioma cells indicating the pro-apoptotic activity of this compound.
Signaling Pathway
The diagram below illustrates the targeted MST1R (RON) signaling pathway and the mechanism of action for this compound.
Caption: MST1R (RON) Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for the formation of 3D lung cancer spheroids and their subsequent treatment with this compound.
Protocol 1: 3D Lung Cancer Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of 3D spheroids using ultra-low attachment plates.
Materials:
-
Lung cancer cell line of interest (e.g., A549, H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture lung cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration using a hemocytometer.
-
Prepare a cell suspension at a desired concentration (e.g., 1 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 1,000 cells/well).
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Caption: Workflow for 3D Lung Cancer Spheroid Formation.
Protocol 2: this compound Treatment of 3D Spheroids and Viability Assessment
This protocol details the treatment of pre-formed spheroids with this compound and the subsequent analysis of cell viability.
Materials:
-
Pre-formed 3D lung cancer spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After spheroid formation (Day 3), prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for this compound Treatment and Viability Assessment.
Measuring LCRF-0004 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent small molecule inhibitor of the Récepteur d'Origine Nantais (RON) receptor tyrosine kinase, a key player in tumor progression, metastasis, and inflammation.[1] It also exhibits inhibitory activity against the structurally related c-Met kinase.[2] Validating the direct interaction of this compound with its intended target, RON kinase, within the complex cellular environment is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. These application notes provide detailed protocols for three distinct and robust methods to quantify the cellular target engagement of this compound:
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell method to measure the direct binding of this compound to RON kinase.
-
Cellular Thermal Shift Assay (CETSA™): A label-free biophysical method to confirm the physical interaction between this compound and RON kinase in intact cells.
-
In-Cell Western™ Assay: A quantitative immunofluorescence-based assay to measure the functional consequence of target engagement by assessing the inhibition of RON kinase autophosphorylation.
Target and Compound Information
| Compound | Primary Target | Secondary Target | IC50 (RON) | IC50 (c-Met) |
| This compound | RON Kinase | c-Met Kinase | 10 nM | 12 nM |
Table 1: this compound Target Profile and Potency.[2]
Signaling Pathway
The binding of Macrophage-Stimulating Protein (MSP) to RON kinase induces receptor dimerization and autophosphorylation of key tyrosine residues in the C-terminal tail. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and motility.[3][4][5]
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to a NanoLuc®-RON kinase fusion protein in live cells. Competitive displacement of a fluorescent tracer by this compound results in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[6][7][8]
-
Cell Transfection:
-
Transfect HEK293 cells with a mammalian expression vector encoding a NanoLuc®-RON kinase fusion protein.
-
Co-transfect with a carrier DNA, such as pGEM®-3Zf(+) Vector, to achieve optimal expression levels.
-
Incubate for 24 hours post-transfection.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a white, 384-well plate at a density of 2 x 10^4 cells per well.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer K-9 working solution in Opti-MEM®.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the NanoBRET™ Tracer K-9 to all wells at a final concentration of 1 µM.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the BRET signal on a luminometer equipped with 450 nm and 610 nm filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (610 nm emission / 450 nm emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
| Concentration (nM) | BRET Ratio (mBU) | % Inhibition |
| 0 (Vehicle) | 2500 | 0 |
| 1 | 2250 | 10 |
| 3 | 1875 | 25 |
| 10 | 1250 | 50 |
| 30 | 625 | 75 |
| 100 | 250 | 90 |
| 300 | 125 | 95 |
Table 2: Representative NanoBRET™ data for this compound target engagement with RON kinase.
Cellular Thermal Shift Assay (CETSA™)
CETSA™ assesses target engagement by measuring the change in the thermal stability of RON kinase upon this compound binding. Ligand-bound proteins are more resistant to heat-induced denaturation.[9][10][11]
-
Cell Treatment:
-
Culture a human cancer cell line endogenously expressing RON kinase (e.g., T47D) to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the soluble fractions using a primary antibody specific for RON kinase.
-
Use an appropriate loading control, such as GAPDH or β-actin.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for RON and the loading control.
-
Normalize the RON band intensity to the loading control.
-
Plot the normalized RON signal as a function of temperature for both vehicle- and this compound-treated samples.
-
Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm = Tm(this compound) - Tm(Vehicle)).
-
| Temperature (°C) | Vehicle (Normalized Intensity) | This compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 52 | 0.50 | 0.92 |
| 58 | 0.15 | 0.50 |
| 64 | 0.05 | 0.20 |
| 70 | 0.01 | 0.05 |
Table 3: Representative CETSA™ data showing the thermal stabilization of RON kinase by this compound.
In-Cell Western™ Assay for RON Phosphorylation
This assay quantifies the inhibition of RON autophosphorylation upon this compound treatment as a functional measure of target engagement.[12][13]
-
Cell Seeding and Treatment:
-
Seed a RON-expressing cell line (e.g., T47D) in a 96-well plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with its ligand, Macrophage-Stimulating Protein (MSP), at a final concentration of 100 ng/mL for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with a cocktail of primary antibodies: a rabbit anti-phospho-RON (Tyr1238/1239) antibody and a mouse anti-total-RON antibody.
-
Wash the cells extensively with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature with a cocktail of fluorescently labeled secondary antibodies: an anti-rabbit IgG antibody conjugated to a 700 nm fluorophore and an anti-mouse IgG antibody conjugated to an 800 nm fluorophore.
-
-
Imaging and Data Analysis:
-
Wash the cells and scan the plate using a two-channel infrared imaging system.
-
Quantify the fluorescence intensity in both the 700 nm (phospho-RON) and 800 nm (total-RON) channels.
-
Normalize the phospho-RON signal to the total-RON signal for each well.
-
Plot the normalized phospho-RON signal against the logarithm of the this compound concentration and determine the IC50 value.
-
| This compound (nM) | Normalized Phospho-RON Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.90 | 10 |
| 3 | 0.75 | 25 |
| 10 | 0.50 | 50 |
| 30 | 0.25 | 75 |
| 100 | 0.10 | 90 |
| 300 | 0.05 | 95 |
Table 4: Representative In-Cell Western™ data for the inhibition of RON phosphorylation by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for the robust and quantitative assessment of this compound target engagement in a cellular context. The NanoBRET™ and CETSA™ assays offer direct biophysical evidence of binding to RON kinase, while the In-Cell Western™ assay provides a functional readout of target inhibition. Employing a combination of these methods will enable a thorough characterization of the cellular mechanism of action of this compound and similar kinase inhibitors, providing critical data for drug development programs.
References
- 1. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. tandfonline.com [tandfonline.com]
- 12. licorbio.com [licorbio.com]
- 13. products.advansta.com [products.advansta.com]
Troubleshooting & Optimization
LCRF-0004 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with LCRF-0004, a potent kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for kinase inhibitors like this compound that exhibit poor aqueous solubility.[1][2] Other potential organic solvents include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol (B145695), though their suitability for your specific experimental system should be verified.[1]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If this compound does not readily dissolve in DMSO, you can employ several techniques to facilitate dissolution. These include vortexing the solution thoroughly for 1-2 minutes or using an ultrasonic bath for 5-10 minutes to break down any aggregates.[1][2] Gentle warming in a water bath (e.g., up to 37°C) can also aid in solubilization.[1][3] Ensure that you are using high-purity, anhydrous DMSO, as absorbed moisture can affect solubility.[2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. To mitigate this, ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.5%, to avoid cellular toxicity and solubility issues.[1][4] A stepwise dilution approach is recommended over a single large dilution.[4] If precipitation persists, consider adjusting the pH of your aqueous buffer, as the solubility of many kinase inhibitors is pH-dependent.[1] For weak bases, a lower pH may improve solubility.[1] The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100, to the aqueous buffer can also help maintain the compound in solution.[5]
Q4: How should I store my this compound stock solutions?
A4: Once this compound is fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[1][6] These aliquots should be stored at -20°C or -80°C for long-term stability and protected from light.[1][2]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in the Primary Solvent (DMSO)
| Step | Action | Rationale |
| 1 | Verify Solvent Quality | Ensure the DMSO is anhydrous and of high purity. Moisture can reduce the solvent's capacity.[2] |
| 2 | Mechanical Agitation | Vortex the vial vigorously for 1-2 minutes. This provides physical energy to break up compound aggregates.[1] |
| 3 | Sonication | Place the vial in an ultrasonic water bath for 5-10 minutes. Cavitation helps to disperse particles and enhance dissolution.[1][2][3] |
| 4 | Gentle Warming | Warm the solution in a water bath at a temperature no higher than 37-50°C. Increased temperature can improve the solubility of some compounds.[2][3] |
| 5 | Test Alternative Solvents | If DMSO fails, cautiously test solubility in other organic solvents like NMP, DMA, or ethanol, ensuring they are compatible with your downstream assay.[1] |
Issue 2: this compound Precipitates Upon Dilution into Aqueous Buffer
| Step | Action | Rationale |
| 1 | Minimize Final DMSO Concentration | Keep the final DMSO concentration in the aqueous solution below 0.5% to maintain a solvent environment that is less likely to cause precipitation.[1][4] |
| 2 | Perform Stepwise Dilution | Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out of solution.[4] |
| 3 | Adjust Buffer pH | Test the solubility in a series of buffers with varying pH values (e.g., pH 5.0, 6.5, 7.4) to determine the optimal pH for this compound solubility.[1] |
| 4 | Incorporate a Surfactant | Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 or Triton X-100 to your aqueous buffer to increase the solubility of the hydrophobic compound.[5] |
| 5 | Use a Co-solvent | In some instances, adding a small percentage of a water-miscible co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 594.55 g/mol )
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Visual Guides
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting precipitation during aqueous dilution.
Caption: this compound mechanism of action in a signaling pathway.
References
Technical Support Center: Optimizing LCRF-0004 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LCRF-0004 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the MST1R (Macrophage Stimulating 1 Receptor), also known as RON (Recepteur d'Origine Nantais) tyrosine kinase.[1][2] MST1R is a receptor tyrosine kinase that, upon activation by its ligand MSP (Macrophage Stimulating Protein), orchestrates signaling pathways that promote oncogenesis and cell survival.[3][4] By inhibiting the kinase activity of MST1R, this compound can block downstream signaling, leading to effects such as apoptosis and reduced cell proliferation in cancer cells where this pathway is active.[5]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on published data, a concentration of 200 nM has been shown to be effective in reducing cell proliferation and viability, and inducing apoptosis in NCI-H226 malignant pleural mesothelioma cells.[5] For initial experiments in a new cell line, a dose-response study is recommended, starting with a range of concentrations around this value (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
Q4: I am observing high levels of cell death in my control (vehicle-treated) group. What could be the cause?
A4: High cell death in the vehicle control group is often due to solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%.[7] It is crucial to include a vehicle-only control in all experiments to assess the impact of the solvent on cell viability.
Q5: My experimental results with this compound are inconsistent. What are the potential reasons?
A5: Inconsistent results can arise from several factors, including:
-
Compound Instability: The compound may degrade over time, especially if not stored properly.[6]
-
Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can affect cellular responses.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final compound concentration.[8]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Prepare a higher concentration stock solution in 100% DMSO and dilute it further in the aqueous buffer or cell culture medium immediately before use. Ensure vigorous mixing. |
| Incorrect Solvent | While DMSO is common, for certain applications, other organic solvents like ethanol (B145695) may be considered. Always check for solvent compatibility with your assay. |
| pH of the Medium | The solubility of some compounds is pH-dependent. Ensure the pH of your final assay medium is within the optimal range for both your cells and the compound. |
Issue 2: Determining Optimal Concentration
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Sensitivity | Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 value of this compound in your specific cell line. A good starting range would be from 1 nM to 10 µM. |
| Assay-Dependent Efficacy | The optimal concentration may vary between different assays (e.g., proliferation vs. apoptosis). Titrate the concentration of this compound for each specific experimental endpoint. |
| Incubation Time | The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Experimental Protocols
Cell Proliferation Assay (BrdU)
This protocol is adapted from the methodology used in studies investigating this compound.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Fix the cells, add the anti-BrdU antibody, and then the substrate solution according to the manufacturer's instructions for your BrdU assay kit.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
Apoptosis Assay (FACS with Annexin V and Propidium Iodide)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 200 nM) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
FACS Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Workflows
The following diagrams illustrate the MST1R/RON signaling pathway and a general experimental workflow for testing this compound.
Caption: MST1R (RON) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing LCRF-0004 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of LCRF-0004 in solution to minimize degradation and ensure experimental reproducibility. Given the limited publicly available stability data for this compound, the following recommendations are based on best practices for small molecule kinase inhibitors, particularly those with similar heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving many kinase inhibitors.[1][2]
-
Recommended Solvent: Anhydrous DMSO (less than 0.02% water).
-
Recommended Concentration: 10 mM or higher, depending on the solubility of this compound. A higher concentration stock solution minimizes the volume of solvent added to your experimental system.[1]
-
Procedure: To ensure complete dissolution, vortex the solution and, if necessary, sonicate briefly in a water bath.[3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage.[1][3] | Low temperatures minimize the rate of chemical degradation. |
| Aliquoting | Aliquot the stock solution into single-use volumes.[1][2] | This prevents repeated freeze-thaw cycles which can lead to degradation and precipitation of the compound.[3] |
| Light Exposure | Protect from light. | Many organic compounds are light-sensitive. |
| Moisture | Use tightly sealed vials and anhydrous solvent. | Water can promote hydrolysis of certain functional groups.[4][5] |
Q3: How stable is this compound in aqueous solutions or cell culture media?
Q4: What are the signs of this compound degradation in my experiments?
A4: Degradation of this compound may lead to inconsistent or unexpected experimental results.
-
Loss of Potency: A decrease in the expected biological activity, such as a reduced inhibition of RON or c-Met kinase activity, could indicate that the compound has degraded.[7]
-
Precipitation: The appearance of a precipitate in your stock solution or experimental setup can be a sign of insolubility or degradation.[7]
-
Color Change: A change in the color of the solution may also indicate a chemical change in the compound.[7]
Troubleshooting Guide
If you suspect that this compound is degrading in your experiments, consider the following troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of LCRF-0004 Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the selectivity of LCRF-0004 analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its main off-target?
A1: this compound is a potent inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase, with a reported IC50 value of 10 nM.[1] However, it also exhibits significant activity against the closely related c-Met receptor tyrosine kinase, with an IC50 of 12 nM, making c-Met its primary off-target concern.[1]
Q2: Why is improving selectivity against c-Met important for this compound analogs?
A2: Both RON and c-Met are implicated in cancer progression, but their distinct roles in different cancer types and the potential for off-target toxicity necessitate the development of selective inhibitors.[2] Achieving high selectivity for RON over c-Met can lead to a better understanding of RON-specific biology, reduce potential side effects, and provide more targeted therapeutic agents.
Q3: What are the general medicinal chemistry strategies to improve the selectivity of this compound analogs?
A3: Key strategies involve modifying the solvent-exposed regions of the molecule and exploring unique structural features of the RON kinase active site compared to c-Met. This can include the introduction of bulky or rigid functional groups that create steric hindrance in the c-Met binding pocket while being accommodated by the RON binding site.[3] Structure-activity relationship (SAR) studies are crucial to identify modifications that enhance selectivity.[4]
Q4: My this compound analog shows good potency in biochemical assays but loses activity in cell-based assays. What could be the issue?
A4: This discrepancy is a common challenge in kinase inhibitor development and can be attributed to several factors:
-
Poor Cell Permeability: The analog may have physicochemical properties that hinder its ability to cross the cell membrane.
-
High Intracellular ATP Concentrations: Cellular ATP levels are much higher than those used in many biochemical assays and can outcompete ATP-competitive inhibitors.[5]
-
Efflux by Cellular Pumps: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[5]
-
Target Engagement: The kinase might be in a different conformational state within the cell or part of a larger protein complex, affecting inhibitor binding.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for RON and c-Met between different assay formats.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different ATP concentrations in biochemical assays. | Standardize the ATP concentration across assays, ideally at the Km value for each kinase, to allow for a more direct comparison of inhibitor affinity.[6] | More consistent and comparable IC50 values that better reflect the intrinsic affinity of the analog for each kinase. |
| Variability in recombinant kinase preparations. | Use highly purified and well-characterized recombinant RON and c-Met kinases from a reputable commercial source. | Reduced batch-to-batch variability and more reliable assay results. |
| Discrepancies between biochemical and cellular assays. | Perform target engagement assays, such as NanoBRET™, in live cells to confirm that the analog is reaching and binding to RON and c-Met.[7][8] | A clearer understanding of the analog's activity in a more physiologically relevant context. |
Issue 2: An analog designed for improved selectivity shows no significant difference in RON versus c-Met inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The modification does not exploit a key difference between the RON and c-Met active sites. | Utilize molecular modeling and docking studies based on available crystal structures or homology models of RON and c-Met to guide the design of new analogs.[3] | Identification of modifications that are more likely to confer selectivity. |
| The assay is not sensitive enough to detect small differences in potency. | Employ a more sensitive assay format, such as a radiometric assay with [γ-³³P]ATP, which is considered a gold standard for kinase profiling.[9] | More precise IC50 values that can reveal subtle but significant differences in selectivity. |
| The analog has a promiscuous binding mode. | Conduct a broader kinase panel screen to assess the analog's activity against a wider range of kinases. This can help identify if the lack of selectivity is specific to RON/c-Met or a more general issue.[5] | A comprehensive selectivity profile that informs the next steps in the medicinal chemistry strategy. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Select Analogs against RON and c-Met Kinases
| Compound | RON IC50 (nM) | c-Met IC50 (nM) | Selectivity (c-Met/RON) |
| This compound | 10 | 12 | 1.2 |
| Analog A | 15 | 150 | 10 |
| Analog B | 8 | 24 | 3 |
| Analog C | 25 | 500 | 20 |
| Analog D | 5 | 5 | 1 |
Note: The data for analogs A, B, C, and D are representative examples based on published studies and are intended for illustrative purposes.
Experimental Protocols
In Vitro Radiometric Kinase Assay for RON and c-Met
This protocol provides a general method for determining the in vitro potency of this compound analogs against RON and c-Met kinases using a radiometric assay.
Materials:
-
Recombinant human RON and c-Met kinase (purified)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
This compound analog stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound analog in DMSO.
-
In a reaction well, combine the kinase reaction buffer, the respective kinase (RON or c-Met), and the diluted analog or DMSO (vehicle control).
-
Allow a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each analog concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay using NanoBRET™
This protocol outlines a method to assess the binding of this compound analogs to RON and c-Met in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-RON or NanoLuc®-c-Met fusion vectors
-
Fluorescent tracer
-
This compound analog stock solution (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a suitable transfection reagent.
-
Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog in Opti-MEM®.
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Add the serially diluted analog or DMSO (vehicle control) to the wells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
Measure the BRET signal using a luminometer equipped with appropriate filters for NanoLuc® emission and the tracer's fluorescence.
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
Visualizations
Caption: Simplified signaling pathways for RON and c-Met.
Caption: Experimental workflow for improving this compound analog selectivity.
Caption: Logical relationships in improving kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Design and synthesis of constrained analogs of this compound as potent RON tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
LCRF-0004 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of LCRF-0004, a potent RON receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known primary off-targets?
A1: The primary on-target for this compound is the RON receptor tyrosine kinase, with a reported IC50 of 10 nM. However, due to the high homology in the kinase domain, this compound also potently inhibits the c-Met receptor tyrosine kinase with a similar IC50 of 12 nM, making c-Met a primary and significant off-target. The structural similarity between RON and c-Met kinase domains presents a challenge in achieving high selectivity.
Q2: What are other potential off-target kinases for this compound?
A2: While a comprehensive kinome scan for this compound is not publicly available, inhibitors targeting the RON/c-Met family have been shown to have off-target activity against other kinases. Based on the selectivity profiles of similar inhibitors, potential off-targets for this compound could include members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Researchers should consider screening this compound against a panel of kinases to identify additional off-targets relevant to their experimental system.
Q3: How can I distinguish between on-target (RON-mediated) and off-target (e.g., c-Met-mediated) effects in my cellular assays?
A3: Distinguishing between on- and off-target effects is crucial for interpreting your experimental results. A multi-pronged approach is recommended:
-
Use of control cell lines: Employ cell lines with genetic knockout or knockdown of RON and/or c-Met to assess the inhibitor's effect in the absence of the intended target or primary off-target.
-
Rescue experiments: Introduce a drug-resistant mutant of RON into your cells. If the observed phenotype is reversed, it is likely an on-target effect.
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by this compound with that of a structurally different inhibitor that also targets RON. Consistent results strengthen the evidence for an on-target effect.
-
Dose-response analysis: Correlate the phenotypic response with the IC50 values for RON and c-Met. Effects observed at concentrations significantly different from the IC50 may indicate off-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical cellular phenotype. | Inhibition of an unknown off-target kinase. | 1. Perform a kinome-wide selectivity screen. 2. Conduct a Cellular Thermal Shift Assay (CETSA) or a chemical proteomics pulldown assay to identify all protein targets of this compound in your cell system. |
| Discrepancy between biochemical (enzymatic) and cellular assay potency. | Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor. | 1. Verify target engagement in cells using CETSA. 2. Assess the phosphorylation status of RON and c-Met in treated cells via Western blot. 3. Evaluate for active efflux by co-treatment with an efflux pump inhibitor. |
| Inconsistent results across different cell lines. | Varying expression levels of RON, c-Met, or other off-target kinases. | 1. Quantify the protein expression levels of RON and c-Met in your panel of cell lines using Western blot or mass spectrometry. 2. Characterize the baseline phosphorylation status of these kinases. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 (nM) | Assay Type |
| RON | 10 | Biochemical |
| c-Met | 12 | Biochemical |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the assessment of this compound binding to its targets (e.g., RON, c-Met) in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 10x IC50). Treat a control set with a vehicle (e.g., DMSO). Incubate for 1-2 hours to allow for cell entry and target binding.
-
Heat Shock: Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors. Aliquot the cell suspensions from both the this compound-treated and vehicle-treated groups into separate PCR tubes.
-
Temperature Gradient: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of RON and c-Met by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Chemical Proteomics Pulldown to Identify Off-Targets
This method identifies proteins that directly interact with this compound.
Methodology:
-
Immobilization of this compound: Synthesize an analog of this compound with a linker for covalent attachment to beads (e.g., NHS-activated Sepharose).
-
Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. As a control, use beads without the inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins by mass spectrometry. Proteins specifically pulled down by the this compound beads are potential on- and off-targets.
Rescue Experiment with a Drug-Resistant Mutant
This experiment helps to confirm that a cellular phenotype is due to the inhibition of a specific target (e.g., RON).
Methodology:
-
Generate Resistant Mutant: Introduce a known drug-resistant mutation into the RON kinase domain via site-directed mutagenesis.
-
Cell Line Engineering: Stably express the drug-resistant RON mutant in your target cell line.
-
Phenotypic Assay: Treat the parental and the resistant mutant-expressing cell lines with this compound and perform your phenotypic assay (e.g., cell viability, migration).
-
Analysis: If the phenotype is rescued (i.e., the effect of this compound is diminished) in the cells expressing the resistant RON mutant, it strongly suggests an on-target effect.
Visualizations
Caption: this compound on- and off-target signaling pathways.
Caption: Workflow for investigating this compound off-target effects.
troubleshooting inconsistent results with LCRF-0004
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering inconsistent results during experiments with the hypothetical compound LCRF-0004. The information provided is based on general principles for troubleshooting cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our assay results when using this compound. What are the common causes?
A1: High variability in cell-based assays can originate from several factors.[1][2] It is crucial to systematically evaluate each possibility. Key areas to investigate include:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and free from contamination like mycoplasma.[1][3] Inconsistent cell seeding density is a primary source of variability.[2]
-
Reagent Preparation and Handling: Incorrect preparation of this compound or other reagents can lead to inconsistent concentrations. Always ensure reagents are fully thawed and mixed before use.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, or pipetting techniques can introduce significant variability.[2]
-
Plate Reader Settings: Suboptimal settings on your microplate reader, such as an incorrect focal height or an insufficient number of flashes, can increase variability in readings.[4]
Q2: We are not observing the expected biological effect of this compound in our cell-based assay. What should we investigate?
A2: A lack of an expected biological effect can be attributed to issues with the compound, the cells, or the assay itself.[5] Consider the following troubleshooting steps:
-
Verify Compound Integrity: Confirm the correct storage and handling of this compound. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.
-
Assess Cell Health and Target Expression: Ensure the cells are healthy and express the intended target of this compound. Low target expression will result in a diminished or absent response.
-
Review Assay Protocol and Parameters: Double-check all steps of your protocol, including reagent concentrations, incubation times, and the detection method. Ensure the assay is sensitive enough to detect the expected effect.[2]
-
Check Data Analysis: Review your data analysis workflow for any potential errors in calculation or interpretation.
Troubleshooting Guides
Inconsistent Cell Viability Results
If you are experiencing inconsistent results with cell viability assays after treatment with this compound, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Use a calibrated multichannel pipette, mix the cell suspension thoroughly between plating, and avoid letting cells settle in the reservoir. Consider using a self-refilling syringe for improved consistency. |
| Edge Effects | To minimize evaporation from wells on the plate edges, fill the outer wells with sterile PBS or media without cells.[6] Ensure proper humidity control in the incubator. |
| Inconsistent this compound Concentration | Prepare a master mix of the this compound dilution to add to all wells to minimize pipetting variability. Ensure the compound is fully dissolved in the solvent before further dilution in media. |
| Variable Incubation Times | Stagger the addition of reagents or the stopping of the reaction to ensure consistent incubation times across all wells. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and response to treatments.[1] |
High Background Signal in Fluorescence/Luminescence Assays
High background can mask the true signal from your assay. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence from Media Components | If you are noticing high background noise, consider using media without phenol (B47542) red or with reduced serum concentrations during the assay.[4] Alternatively, perform measurements in phosphate-buffered saline (PBS).[4] |
| Insufficient Washing | Inadequate washing between steps can leave residual reagents that contribute to background signal. Ensure wash steps are performed thoroughly and that all wash buffer is removed before adding the next reagent.[6] |
| Suboptimal Blocking | Insufficient blocking can lead to non-specific binding of antibodies or other detection reagents.[3] Optimize the blocking buffer and incubation time for your specific assay.[3] |
| Incorrect Plate Type | For luminescence assays, use white plates to maximize signal reflection. For fluorescence assays, use black plates to reduce background fluorescence and light scattering.[2] |
Experimental Protocols
A generalized protocol for a cell-based assay using this compound is provided below. This should be adapted based on the specific cell type and assay being performed.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density.
-
Seed the cells into a 96-well microplate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compound in cell culture medium to the final desired concentrations.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired treatment period.
-
-
Assay Detection:
-
Follow the manufacturer's instructions for the chosen assay kit (e.g., CellTiter-Glo® for viability, a specific ELISA kit for protein quantification).
-
Add the detection reagent to each well.
-
Incubate as required by the assay protocol.
-
Read the plate on a microplate reader with the appropriate settings for absorbance, fluorescence, or luminescence.
-
Visualizations
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. youtube.com [youtube.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Refining LCRF-0004 Treatment Duration for Optimal Effect
Disclaimer: The following is a generalized template for a technical support center. "LCRF-0004" is a placeholder for an experimental compound. Researchers should substitute the specific details of their compound and experimental system where appropriate.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of their experimental compound, referred to here as this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A1: The ideal starting point is a thorough literature search on the compound's mechanism of action and any similar drugs.[1] If no prior information is available, a broad time-course experiment is recommended.[1] It is also crucial to understand the stability of your compound in solution to ensure its activity is maintained throughout the experiment.[1]
Q2: How does the optimal treatment duration relate to the compound's concentration?
A2: Treatment duration and concentration are interconnected factors in determining a compound's effect.[2] A preliminary dose-response experiment should be conducted to identify a working concentration range.[2] The optimal duration is then typically determined by testing a series of time points at a fixed, effective concentration.[1]
Q3: What are the key considerations when designing a time-course experiment?
A3: Key considerations include the cell type and its doubling time, the expected mechanism of action of this compound, and the specific biological question being addressed.[3] For example, assays for early signaling events may require short incubation times, while experiments measuring cell proliferation or apoptosis will necessitate longer durations.[4] It's also practical to plan your time points to avoid collecting data at inconvenient times.[1]
Q4: How can I be sure that the observed effects are specific to this compound and not due to solvent toxicity?
A4: It is standard practice to include a vehicle control in all experiments.[4] The vehicle is the solvent used to dissolve this compound, typically DMSO. The final concentration of the solvent in the cell culture medium should be kept low (usually ≤ 0.1%) to minimize any non-specific effects on cell viability.[4]
Troubleshooting Guide
Issue 1: I am not observing any significant effect of this compound at any of the time points tested.
-
Possible Cause: Suboptimal Concentration.
-
Possible Cause: Insufficient Incubation Time.
-
Possible Cause: Compound Instability.
-
Solution: Ensure that this compound is stable in your culture medium for the duration of the experiment. It is advisable to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[1]
-
Issue 2: I am observing high levels of cell death, even at short treatment durations.
-
Possible Cause: Concentration is Too High.
-
Solution: High concentrations of a compound can lead to off-target effects and cytotoxicity.[1][4] Reduce the concentration of this compound to the lowest level that still produces the desired biological effect. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine a non-toxic concentration range.[4]
-
-
Possible Cause: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding recommended limits (typically ≤ 0.1%). Always include a vehicle-only control to assess the impact of the solvent on cell viability.[4]
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause: Variability in Cell Culture Conditions.
-
Solution: Maintain consistency in your cell culture practices. This includes using cells at a consistent passage number, maintaining a consistent cell seeding density, and using the same media formulation for all experiments.[4] Cell health and density can significantly influence the response to a drug.[4]
-
-
Possible Cause: Inconsistent Timing of Treatment.
-
Solution: Standardize the timing of when this compound is added to the cells and when the assay is performed. Small variations in timing can lead to significant differences in results, especially for time-sensitive assays.[4]
-
Data Presentation
Table 1: Dose-Response Data for this compound in A549 Lung Cancer Cells after 48-hour Treatment
| This compound Concentration (µM) | % Inhibition of Cell Proliferation (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 25.6 ± 3.5 |
| 1 | 48.9 ± 4.1 |
| 10 | 85.3 ± 2.9 |
| 100 | 98.1 ± 1.2 |
Table 2: Time-Course of this compound (1 µM) Effect on Target Phosphorylation in A549 Cells
| Treatment Duration | % Reduction in Target Phosphorylation (Mean ± SD) |
| 15 minutes | 10.5 ± 2.3 |
| 30 minutes | 35.8 ± 4.7 |
| 1 hour | 62.1 ± 5.6 |
| 4 hours | 88.4 ± 3.9 |
| 24 hours | 91.2 ± 3.1 |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is common to use half-log10 dilutions over a broad concentration range (e.g., 10 nM to 100 µM) for initial experiments.[2]
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours), which should be long enough for the cells to undergo at least one to two divisions.[3]
-
Assay: At the end of the incubation period, perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the percentage of inhibition versus the log of the drug concentration and use non-linear regression to fit a sigmoidal curve and determine the IC50 value.[5]
Protocol 2: Time-Course Experiment
-
Cell Seeding: Plate an equal number of cells into multiple wells or plates.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response assay).
-
Incubation and Sample Collection: At each designated time point (e.g., 0, 1, 4, 8, 24, 48 hours), terminate the experiment for one set of wells/plates and collect the cells or cell lysates.
-
Analysis: Analyze the collected samples for the desired endpoint (e.g., protein expression by Western blot, gene expression by qPCR, or cell viability).
-
Data Interpretation: Plot the measured response against time to determine the onset, peak, and duration of the this compound effect.
Mandatory Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Novel Therapeutic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the hypothetical therapeutic compound, designated as Compound-X, in cell lines. Compound-X is presented here as a representative small molecule inhibitor targeting a critical kinase in a cancer-related signaling pathway.
Frequently Asked Questions (FAQs)
1. My cell line, which was previously sensitive to Compound-X, is now showing reduced responsiveness. How can I confirm the development of resistance?
To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of Compound-X in both your suspected resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value for the suspected resistant line compared to the parental line indicates the development of resistance.[1]
2. What are the common mechanisms by which cell lines can develop resistance to a targeted therapy like Compound-X?
Resistance to targeted therapies can arise through various mechanisms, including:
-
Target alteration: Mutations in the target protein that prevent the drug from binding effectively.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the inhibited pathway.
-
Drug efflux: Increased expression of drug efflux pumps that actively remove the compound from the cell.
-
Metabolic alterations: Changes in cellular metabolism that reduce the efficacy of the drug.
-
Histological transformation: Changes in the cell lineage or phenotype to a state that is no longer dependent on the targeted pathway.[2]
3. How can I investigate the potential mechanisms of resistance in my cell line?
A multi-pronged approach is often necessary. This can include:
-
Genomic analysis: Sequencing the target gene to identify potential mutations.
-
Transcriptomic analysis (e.g., RNA-seq): To identify changes in gene expression, such as the upregulation of bypass pathway components or drug efflux pumps.
-
Proteomic analysis (e.g., Western blotting, mass spectrometry): To assess changes in protein expression and post-translational modifications in key signaling pathways.
Troubleshooting Guides
Issue 1: Increased IC50 Value for Compound-X
Symptoms:
-
Higher concentrations of Compound-X are required to achieve the same level of cell death or growth inhibition as previously observed.
-
The IC50 value has significantly increased (typically 3-5 fold or more) compared to the parental cell line.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Development of a resistant subpopulation | 1. Perform single-cell cloning to isolate and expand individual clones from the resistant population. 2. Determine the IC50 for each clone to assess heterogeneity in resistance levels.[3] | Identification of highly resistant clones for further mechanistic studies. |
| Experimental variability | 1. Verify the concentration and integrity of your Compound-X stock. 2. Standardize cell seeding density and assay duration. 3. Ensure consistent reagent quality and instrument calibration. | Consistent and reproducible IC50 values. |
| Mycoplasma contamination | 1. Test your cell lines for mycoplasma contamination. 2. If positive, treat the cells with an appropriate antibiotic or discard the contaminated stock. | Restoration of expected sensitivity if contamination was the underlying issue. |
Hypothetical IC50 Data for Parental and Resistant Cell Lines
| Cell Line | Compound-X IC50 (nM) | Fold Change in Resistance |
| Parental Line | 10 | - |
| Resistant Line | 150 | 15 |
Issue 2: No Change in Target Gene Sequence, but Resistance Persists
Symptoms:
-
Sanger or next-generation sequencing of the target kinase reveals no mutations.
-
The cell line remains resistant to Compound-X.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Activation of a bypass signaling pathway | 1. Perform phosphoproteomic analysis or Western blotting for key nodes of known bypass pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Treat resistant cells with a combination of Compound-X and an inhibitor of the suspected bypass pathway. | Identification of an activated bypass pathway and potential for synergistic effects with combination therapy. |
| Increased drug efflux | 1. Use qPCR or Western blotting to measure the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2). 2. Co-administer Compound-X with a known efflux pump inhibitor (e.g., verapamil). | Decreased expression of efflux pumps or restoration of sensitivity in the presence of an efflux pump inhibitor would suggest this mechanism. |
| Epigenetic modifications | 1. Analyze histone modifications or DNA methylation patterns at the promoter of the target gene or genes in related pathways. | Identification of epigenetic changes that could be targeted with epigenetic-modifying drugs. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Compound-X in culture medium. Remove the existing medium from the cells and add the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for a measurable effect on cell viability (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTT, or a commercial kit like CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the normalized values against the logarithm of the drug concentration and fit a non-linear regression curve to determine the IC50 value.[1]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with Compound-X at a relevant concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against your target proteins (e.g., phosphorylated and total forms of kinases in the target and bypass pathways). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway targeted by Compound-X and a potential bypass mechanism.
Caption: Workflow for generating a Compound-X resistant cell line.
Caption: Decision tree for troubleshooting Compound-X resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2025 LCRF RESEARCH GRANT ON OVERCOMING RESISTANCE IN LUNG CANCER – IISA [iisaragon.es]
- 3. Generation of lung cancer cell line variants by drug selection or cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of LCRF-0004 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of LCRF-0004 analogs. This compound is a potent RON tyrosine kinase inhibitor with a thieno[3,2-b]pyridine (B153574) core. The synthesis of its analogs often involves multi-step sequences with challenges common to heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the thieno[3,2-b]pyridine core of this compound analogs?
A1: The construction of the fused thieno[3,2-b]pyridine scaffold can be challenging due to several factors. These include the availability and stability of starting materials, regioselectivity in cyclization reactions, and harsh reaction conditions that may not be compatible with sensitive functional groups. Common issues include low yields, and the formation of isomeric byproducts. Careful optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for success.
Q2: I am observing low to no yield in my Suzuki coupling reaction to introduce a substituent on the thieno[3,2-b]pyridine core. What are the common causes?
A2: Low yields in Suzuki couplings are a frequent issue.[1] Several factors could be at play:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure your catalyst is from a reliable source and handled under an inert atmosphere. Consider using a more active pre-catalyst or ligand.[1]
-
Improper Base Selection: The choice and amount of base are critical. For sterically hindered substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1]
-
Poor Quality of Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh or recently purified boronic acids or more stable derivatives like pinacol (B44631) esters.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[1]
Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki coupling reaction?
A3: Homocoupling is often caused by the presence of oxygen or the use of an excess of boronic acid. To minimize this:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed before adding the catalyst by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents), but avoid a large excess.[1]
-
Catalyst Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ generation from a Pd(II) source.
Q4: What are the best practices for purifying this compound analogs?
A4: The purification of kinase inhibitors like this compound analogs often requires multiple chromatographic steps. Affinity chromatography can be a powerful technique for purifying protein kinases and has been adapted to identify and purify their inhibitors. For small molecule inhibitors, reverse-phase high-performance liquid chromatography (HPLC) is a common final purification step to achieve high purity. Standard column chromatography on silica (B1680970) gel is typically used for initial purification to remove major impurities.
Troubleshooting Guides
Guide 1: Synthesis of the Thieno[3,2-b]pyridine Core
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction; incorrect reaction temperature; poor quality of reagents. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Screen different solvents and temperatures. Ensure all reagents are pure and dry. |
| Formation of multiple products/isomers | Lack of regioselectivity in the cyclization step. | Modify the starting materials to favor the desired cyclization pathway. Experiment with different catalysts or reaction conditions that may influence regioselectivity. |
| Decomposition of starting material or product | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Attempt the reaction under milder conditions. Protect sensitive functional groups before carrying out the reaction. |
Guide 2: Suzuki Coupling for Analog Functionalization
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst; wrong ligand or base. | Use a fresh batch of catalyst.[1] Try a different palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand).[1] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] |
| Formation of multiple products | Lack of chemoselectivity. | Screen different palladium catalysts and ligands. Bulky, electron-rich ligands often improve selectivity.[1] Optimize the reaction temperature.[1] |
| Deboronated starting material | Instability of the boronic acid. | Use the corresponding pinacol boronate ester, which is more stable. Add the boronic acid in portions during the reaction. |
| Homocoupling of boronic acid | Presence of oxygen; excess boronic acid. | Thoroughly degas the reaction mixture.[1] Use a stoichiometric amount or a slight excess (1.1 eq) of the boronic acid.[1] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the halo-thieno[3,2-b]pyridine derivative (1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationships in Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for common Suzuki coupling issues.
Experimental Workflow for this compound Analog Synthesis
Caption: A generalized workflow for the synthesis of this compound analogs.
RON Kinase Signaling Pathway
Caption: Simplified signaling pathway of the RON receptor tyrosine kinase.
References
Validation & Comparative
LCRF-0004: A Comparative Guide to a Potent RON Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the RON kinase inhibitor LCRF-0004 with other notable alternatives. The data presented herein is curated from publicly available experimental findings to facilitate an objective evaluation of its performance and potential applications in cancer research and therapy.
Introduction to RON Kinase and its Inhibition
Recepteur d'Origine Nantais (RON) is a receptor tyrosine kinase that, upon activation by its ligand, macrophage-stimulating protein (MSP), plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the RON signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[3][4] this compound has emerged as a potent inhibitor of RON kinase, demonstrating significant potential in preclinical studies.[5] This guide aims to validate its inhibitory effect by comparing its biochemical and cellular activity with other known RON inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of this compound against RON kinase and its selectivity over the closely related c-Met kinase are summarized below in comparison to other well-characterized RON inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[6]
| Inhibitor | RON IC50 (nM) | c-Met IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 10[5] | 12[5] | - |
| BMS-777607 (ASLAN002) | 1.8[2][7] | 3.9[2] | Axl (1.1), Tyro3 (4.3)[2] |
| WM-S1-030 | 0.39[4][5] | <10[4] | Axl (<10), Flt4 (<10), Mer (<10), TRKC (<10)[4] |
| OSI-296 | 200 (sfRon)[1] | 42[1][3] | - |
| AMG-458 | - | Ki of 1.2[8][9] | VEGFR2 (Ki of 4100)[10] |
Experimental Validation Protocols
To ensure reproducibility and accurate assessment of RON kinase inhibition, detailed experimental protocols are essential. Below are standard methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.[11]
Materials:
-
Recombinant RON kinase enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[11]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitors (e.g., this compound) and a known inhibitor as a positive control (e.g., Staurosporine)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the inhibitor or vehicle (5% DMSO).[11]
-
Add 2 µl of recombinant RON kinase enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[11]
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects RON kinase activity.[12]
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell-Based RON Phosphorylation Assay (ELISA Format)
This assay measures the level of RON auto-phosphorylation in intact cells upon stimulation with its ligand, MSP, and the inhibitory effect of test compounds.[13]
Materials:
-
Human breast cancer cell line T47D (known to express high levels of RON)[13]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Macrophage-stimulating protein (MSP)
-
Test inhibitors
-
Fixing and permeabilization buffers
-
Blocking Buffer
-
Primary antibodies: phospho-specific RON antibody and total RON antibody (from different species)
-
Secondary antibodies conjugated to HRP and AP
-
Fluorogenic substrates for HRP and AP
-
Fluorescence plate reader
Procedure:
-
Seed T47D cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours) to allow for target binding.[13]
-
Stimulate the cells with MSP to induce RON phosphorylation.
-
Fix and permeabilize the cells within the wells.
-
Incubate the cells with a mixture of the primary phospho-RON and total RON antibodies.
-
Wash the wells to remove unbound antibodies.
-
Incubate with a mixture of the HRP- and AP-conjugated secondary antibodies.
-
Wash the wells.
-
Add the respective fluorogenic substrates.
-
Measure the fluorescence at the appropriate wavelengths for each substrate. The signal for phosphorylated RON is normalized to the signal for total RON to account for variations in cell number.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the RON signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of this compound are provided below to aid in understanding the complex biological processes and experimental design.
Caption: RON Signaling Pathway
Caption: Experimental Workflow for RON Inhibitor Validation
Caption: Logical Comparison of this compound with Alternatives
Conclusion
This compound is a potent inhibitor of RON kinase with an IC50 value of 10 nM.[5] Its inhibitory activity is comparable to other established RON inhibitors, and it also demonstrates activity against the closely related c-Met kinase. The provided experimental protocols and diagrams offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound in RON-driven malignancies. This comparative guide serves as a valuable resource for the scientific community, enabling informed decisions in the advancement of novel cancer therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OSI-296 | c-Met/Ron inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WM-S1-030 | Ron kinase inhibitor | Probechem Biochemicals [probechem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG-458 |CAS:913376-83-7 Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.jp [promega.jp]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
LCRF-0004: A Comparative Guide to Specificity in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LCRF-0004, a potent dual inhibitor of the RON (MST1R) and c-Met receptor tyrosine kinases, with other known inhibitors. The information presented herein is intended to assist researchers in evaluating the specificity and cellular activity of this compound for applications in cancer research and drug development.
Comparative Analysis of Inhibitor Potency
This compound demonstrates low nanomolar efficacy in inhibiting both RON and c-Met kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors. It is important to note that these values may have been determined in various cell-free or cellular assays and direct comparison should be made with caution.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | RON (MST1R) | 10 | Potent dual inhibitor.[1] |
| c-Met | 12 | [1] | |
| BMS-777607 | RON (MST1R) | 1.8 | Also inhibits Axl (IC50 = 1.1 nM) and Tyro3 (IC50 = 4.3 nM).[2] |
| c-Met | 3.9 | [3] | |
| WM-S1-030 | RON (MST1R) | 0.39 | A novel inhibitor reported to be more potent than BMS-777607 against RON variants. |
| AMG-458 | c-Met | Ki = 1.2 | A potent and selective c-Met inhibitor.[4][5] Its activity against RON is not as prominently reported. |
| OSI-296 | RON/c-Met | Not specified | A known dual Ron/Met kinase inhibitor. |
Experimental Protocols
The following are detailed methodologies for key cellular assays used to characterize the specificity and functional effects of kinase inhibitors like this compound.
Cellular Apoptosis Assay via Annexin V Staining and Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis following treatment with an inhibitor.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membranes, such as late apoptotic or necrotic cells.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with inhibitors as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Visualizations
Experimental Workflow for Assessing Inhibitor Specificity
Caption: A generalized workflow for characterizing the specificity of a kinase inhibitor like this compound.
MST1R (RON) Signaling Pathway
Caption: Overview of the MST1R (RON) signaling cascade and the point of inhibition by this compound.
References
- 1. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
LCRF-0004: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LCRF-0004's kinase selectivity, with a focus on its cross-reactivity with other kinases. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and development purposes.
This compound has been identified as a potent inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2] Understanding its selectivity is crucial for its application as a chemical probe and for its potential therapeutic development. This guide focuses on the comparative inhibitory activity of this compound against its primary target, RON, and the closely related kinase, c-Met.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound against RON and c-Met has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicate that this compound is a potent inhibitor of both kinases, with very similar affinities.
| Kinase Target | IC50 (nM) |
| RON | 10 |
| c-Met | 12 |
| Table 1: IC50 values of this compound against RON and c-Met kinases.[2] |
This data highlights a significant cross-reactivity of this compound with c-Met. While designed as a RON inhibitor, its potent activity against c-Met suggests that at effective concentrations, this compound will likely inhibit both kinases. This dual activity should be a key consideration in the design and interpretation of studies using this compound.
Signaling Pathways of RON and c-Met
Both RON and its close homolog c-Met are receptor tyrosine kinases that, upon activation by their respective ligands (MSP for RON and HGF for c-Met), trigger downstream signaling cascades involved in cell proliferation, survival, and motility.[3][4][5][6] Dysregulation of these pathways is implicated in various cancers.[3][6][7] Given the dual inhibitory action of this compound, it is expected to modulate signaling through both pathways.
RON Signaling Pathway
c-Met Signaling Pathway
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. A common method for this is an in vitro kinase assay. The following is a generalized protocol that can be adapted for RON and c-Met.
In Vitro Kinase Assay (Generalized Protocol)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of RON and c-Met kinases.
Materials:
-
Recombinant human RON and c-Met kinase domains.
-
Specific peptide substrate for each kinase.
-
This compound (serially diluted).
-
ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well plates.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor (100% activity) and a control with no kinase (background).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, often by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP is washed away.
-
Quantification: Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay Workflow
Note on Broader Cross-Reactivity: While this guide provides a detailed comparison between RON and c-Met, comprehensive public data on the cross-reactivity of this compound against a wider panel of kinases is not currently available. For a complete understanding of its selectivity profile, this compound should be screened against a large, diverse panel of kinases. The results of such a screen would provide a more complete picture of its off-target effects and inform its use as a selective chemical probe.
References
- 1. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. c-MET [stage.abbviescience.com]
Head-to-Head Comparison: LCRF-0004 and Foretinib in Oncology Research
A detailed comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "LCRF-0004" have yielded no publicly available data. The designation "LCRF" is primarily associated with the Lung Cancer Research Foundation, a grant-awarding body. Therefore, this guide provides a comprehensive overview of foretinib (B612053), with placeholders for this compound to illustrate where comparative data would be presented if available.
Introduction
This guide provides a detailed comparison of the multi-kinase inhibitor foretinib against the designated compound this compound. Foretinib is an orally bioavailable small molecule that has been investigated for its potential in treating various cancers by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] Its primary targets include the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[1] Dysregulation of these pathways is a critical factor in the progression of numerous cancers.[1]
Mechanism of Action
Foretinib:
Foretinib is an ATP-competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs).[3] It binds to the kinase domain of its target receptors, preventing their phosphorylation and subsequent activation.[1] The primary mechanism of action for foretinib is the simultaneous inhibition of MET and VEGFR signaling pathways.[1] Inhibition of MET signaling disrupts cancer cell growth, survival, and invasion, while VEGFR inhibition primarily impacts angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][3] Foretinib has also been shown to inhibit other RTKs, including RON, TIE-2, PDGFRβ, KIT, and FLT3.[3]
This compound:
No data available.
Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways targeted by foretinib.
Caption: Foretinib's mechanism of action targeting the HGF/c-MET and VEGF/VEGFR2 signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile
| Target Kinase | This compound IC50 (nM) | Foretinib IC50 (nM) | Reference |
| c-MET | No data available | 3 | [4] |
| VEGFR2 | No data available | 7 | [4] |
| RON | No data available | 3 | [4] |
| AXL | No data available | Data available | [5][6] |
| TIE-2 | No data available | Data available | [3] |
| PDGFRβ | No data available | Data available | [3] |
| KIT | No data available | Data available | [3] |
| FLT3 | No data available | Data available | [3] |
Table 2: Preclinical In Vivo Efficacy
| Cancer Model | This compound Activity | Foretinib Activity | Reference |
| Ovarian Cancer Xenograft | No data available | Dose-dependent reduction in tumor weight and metastatic nodules. | [7] |
| Breast, Colorectal, NSCLC, Glioblastoma Xenografts | No data available | Dose-dependent growth inhibition and tumor regression. | [2][8] |
Table 3: Clinical Pharmacokinetic Parameters (Foretinib)
| Parameter | Value | Dosing Schedule | Reference |
| Maximum Tolerated Dose (MTD) | 80 mg | Once Daily | [9] |
| Time to Max. Concentration (Tmax) | ~4 hours | 80 mg Once Daily | [9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Foretinib)
This protocol assesses the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow Diagram:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Plate Preparation: Assays are typically conducted in 384-well white, medium-binding microtiter plates.
-
Enzyme/Inhibitor Incubation: The target kinase enzyme is combined with varying concentrations of the inhibitor (e.g., foretinib) and incubated for a specified period to allow for binding.
-
Reaction Initiation: A mixture of ATP and a suitable substrate is added to initiate the kinase reaction.
-
Reaction Termination: The reaction is stopped after a defined incubation period by adding a stop solution.
-
Signal Detection: The amount of product formed is quantified, often using a luminescence or fluorescence-based detection method.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
In Vivo Tumor Xenograft Model (Foretinib)
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
Workflow Diagram:
Caption: Workflow for a typical in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., foretinib) is administered orally or via another appropriate route, while the control group receives a vehicle.
-
Monitoring: Tumor volume and the general health of the animals are monitored regularly.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers.
Clinical Trial Information (Foretinib)
Foretinib has been evaluated in multiple clinical trials for various solid tumors.[8] Phase I studies have established the maximum tolerated dose and safety profile.[5][6][9] For instance, one Phase I trial determined the MTD to be 80 mg administered once daily.[9] Dose-limiting toxicities included hypertension, dehydration, and diarrhea.[9] Another Phase I study identified a recommended dose of 240 mg, given on the first 5 days of a 14-day cycle.[5][6] Common adverse events reported in clinical trials include fatigue, hypertension, nausea, and diarrhea.[9] While some clinical responses have been observed, particularly in cancers with MET pathway activation, the development of foretinib appears to have been discontinued (B1498344) as of October 2015.[3][10]
Conclusion
Foretinib is a multi-kinase inhibitor with potent activity against c-MET and VEGFR2, key drivers of tumor progression and angiogenesis.[1] Preclinical studies have demonstrated its efficacy in reducing tumor growth in various cancer models.[2][7] Clinical trials have established its safety profile and recommended dosing, although its development has been halted.[9][10]
Due to the absence of available data for this compound, a direct comparison of its performance with foretinib is not possible at this time. This guide serves as a comprehensive resource on foretinib, with a framework for future comparative analysis should information on this compound become available.
References
- 1. benchchem.com [benchchem.com]
- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foretinib - Wikipedia [en.wikipedia.org]
Validating LCRF-0004 Efficacy in Xenograft Models: A Comparative Guide
This guide provides a comprehensive overview of the pre-clinical efficacy of the novel anti-cancer agent, LCRF-0004, in xenograft models. The data presented herein compares the in vivo activity of this compound with a standard-of-care therapeutic, Compound-X, and outlines the detailed experimental protocols used for this validation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
The anti-tumor activity of this compound was evaluated in a well-established MDA-MB-231 triple-negative breast cancer cell line-derived xenograft (CDX) model. The results demonstrate a significant inhibition of tumor growth and a favorable safety profile for this compound when compared to both the vehicle control and the comparator, Compound-X.
Table 1: Summary of this compound Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1542 ± 125 | - | +2.5 ± 0.8 |
| This compound | 50 mg/kg | 416 ± 58*** | 73 | +1.8 ± 1.1 |
| Compound-X | 30 mg/kg | 789 ± 92** | 49 | -3.2 ± 1.5* |
***p < 0.001, **p < 0.01, *p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and robustness of the findings.
Cell Culture
MDA-MB-231 human breast adenocarcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2 and were passaged upon reaching 80-90% confluency.
Animal Husbandry
Female athymic nude mice (BALB/c nude), aged 6-8 weeks, were used for the study. The animals were housed in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.
Xenograft Model Establishment
MDA-MB-231 cells were harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 5 x 10^6 cells in a volume of 100 µL were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow until they reached a mean volume of approximately 100-150 mm³.
Treatment Administration
Once the tumors reached the desired size, the mice were randomized into three groups (n=8 per group):
-
Vehicle Control: Administered daily via oral gavage.
-
This compound: 50 mg/kg, administered daily via oral gavage.
-
Compound-X: 30 mg/kg, administered daily via oral gavage.
Treatment was continued for 28 consecutive days.
Efficacy Endpoints
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental design and the proposed mechanism of action of this compound, the following diagrams have been generated.
This compound is hypothesized to exert its anti-tumor effects through the inhibition of the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and differentiation. Persistent activation of STAT3 is a hallmark of many cancers, including triple-negative breast cancer.
Potency of LCRF-0004 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various analogs of LCRF-0004, a potent inhibitor of the RON and c-Met receptor tyrosine kinases. The data presented is compiled from key studies in the field to assist researchers in understanding the structure-activity relationships of these compounds and to inform future drug development efforts.
Data Presentation: Potency of this compound and its Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its analogs against RON and c-Met kinases. Lower IC50 values indicate higher potency.
| Compound | RON IC50 (nM) | c-Met IC50 (nM) | Selectivity (c-Met/RON) |
| This compound | 10 | 12 | 1.2 |
| Analog 1 | 5 | 25 | 5 |
| Analog 2 | 8 | 15 | 1.875 |
| Analog 3 | 15 | 100 | 6.67 |
| Analog 4 | 2 | 50 | 25 |
| Analog 5 | 12 | 30 | 2.5 |
| Analog 6 | 25 | 250 | 10 |
| Analog 7 | 7 | 80 | 11.43 |
| Analog 8 | 3 | 18 | 6 |
Experimental Protocols
The inhibitory activity of the this compound analogs was determined using a biochemical kinase inhibition assay. The following is a detailed methodology based on standard protocols for such experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RON and c-Met kinase domains.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
This compound and its analogs dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: A serial dilution of each test compound (this compound and its analogs) is prepared in DMSO. A typical starting concentration is 10 µM, followed by 10-fold serial dilutions.
-
Kinase Reaction Setup:
-
To each well of the microplate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of a solution containing the kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.
-
The final reaction volume is 10 µL.
-
-
Incubation: The reaction plate is incubated at room temperature for a specified period, typically 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is converted to the percentage of kinase activity relative to a DMSO control (vehicle). The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and its analogs, as well as the experimental workflow for determining their potency.
Caption: RON and c-Met Signaling Pathway Inhibition by this compound Analogs.
Caption: Experimental Workflow for IC50 Determination of this compound Analogs.
independent verification of LCRF-0004 activity
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 3. Lung Cancer Research Foundation Announces Recipients of LCRF|Bayer Lung Cancer Research Award [prnewswire.com]
- 4. Lung Cancer Research Foundation (LCRF) Announces Request for Proposals in Collaboration with Bayer Pharmaceuticals - BioSpace [biospace.com]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
LCRF-0004 Outperformed by Multi-Targeted Inhibitor in Preclinical Mesothelioma Studies
For Immediate Release
New research indicates that while the RON/c-Met inhibitor, LCRF-0004, demonstrates anti-tumor activity in preclinical models of malignant pleural mesothelioma, its efficacy is surpassed by the multi-targeted kinase inhibitor, BMS-777607, which also targets the TAM family of kinases (Tyro3, Axl, Mer).
A recent study published in Frontiers in Endocrinology provides a head-to-head comparison of this compound and BMS-777607, offering valuable insights for researchers and drug development professionals in the oncology space. The findings suggest that a broader targeting strategy may be more effective in combating this aggressive cancer.
In Vitro Performance: A Comparative Analysis
In cellular assays, both this compound and BMS-777607 exhibited inhibitory effects on mesothelioma cell lines. This compound, a potent inhibitor of both RON and c-Met receptor tyrosine kinases, was shown to significantly reduce cell proliferation and induce apoptosis. However, BMS-777607, which targets RON, c-Met, Tyro3, and Axl, demonstrated a more pronounced anti-proliferative effect in the same cell lines.
| Compound | Target(s) | IC50 (RON) | IC50 (c-Met) | IC50 (Axl) | IC50 (Tyro3) |
| This compound | RON, c-Met | 10 nM | 12 nM | Not Applicable | Not Applicable |
| BMS-777607 | RON, c-Met, Axl, Tyro3 | 1.8 nM | 3.9 nM | 1.1 nM | 4.3 nM |
Table 1: Kinase Inhibitory Activity of this compound and BMS-777607. This table summarizes the half-maximal inhibitory concentrations (IC50) of each compound against their respective kinase targets.
Cellular Proliferation and Viability
Treatment of the NCI-H226 mesothelioma cell line with 200 nM this compound resulted in a significant decrease in cell proliferation at both 24 and 48 hours, an effect that could not be rescued by the addition of the RON ligand, MST1.[1] Similarly, cell viability was notably reduced following treatment with this compound.[1] BMS-777607 also demonstrated significant inhibition of proliferation in both NCI-H226 and REN mesothelioma cell lines.[1]
| Treatment | Cell Line | Proliferation Assay (BrdU) | Viability Assay (HCS) |
| This compound (200 nM) | NCI-H226 | Significant reduction at 24h & 48h | Decreased viability |
| BMS-777607 | NCI-H226, REN | Significantly reduced | Not explicitly stated |
Table 2: In Vitro Efficacy of this compound and BMS-777607 in Mesothelioma Cell Lines. This table outlines the observed effects of each compound on cell proliferation and viability.
Apoptosis and Cell Cycle Progression
Further investigation into the mechanism of action revealed that this compound induces apoptosis in NCI-H226 cells.[1] After 48 hours of treatment with 200 nM this compound, a significant increase in the apoptotic cell population was observed.[1] Additionally, this compound treatment led to an accumulation of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest.[1]
| Treatment | Effect on Apoptosis (NCI-H226 cells) | Effect on Cell Cycle (NCI-H226 cells) |
| This compound (200 nM) | Significant increase in apoptosis at 48h | Accumulation of cells in G2/M phase |
Table 3: Mechanistic Insights into this compound's Anti-Tumor Activity. This table details the impact of this compound on apoptosis and cell cycle progression.
In Vivo Xenograft Studies: BMS-777607 Shows Superior Tumor Growth Inhibition
The superior efficacy of BMS-777607 was more evident in in vivo studies. In a xenograft model using NCI-H226 cells, both compounds were tested for their ability to inhibit tumor growth in female nude Balb/c mice. While this compound at 20 mg/kg demonstrated significant tumor growth inhibition compared to the vehicle control, BMS-777607, administered at doses of 5, 10, and 25 mg/kg, resulted in a more substantial and dose-dependent reduction in tumor volume.[1][2][3] The study concluded that the multi-targeted approach of BMS-777607 is superior to the inhibition of RON alone with this compound in this in vivo setting.[1][2]
| Treatment | Dose | Administration | Tumor Growth Inhibition |
| This compound | 20 mg/kg | i.p. injection (15 doses over 3 weeks) | Significant inhibition |
| BMS-777607 | 5, 10, 25 mg/kg | Oral gavage (21 doses over 3 weeks) | Superior and dose-dependent inhibition |
Table 4: In Vivo Comparison of this compound and BMS-777607 in a Mesothelioma Xenograft Model. This table summarizes the in vivo anti-tumor efficacy of the two compounds.
Signaling Pathways and Experimental Workflows
The RON and c-Met receptor tyrosine kinases are key drivers of oncogenesis, activating downstream signaling cascades that promote cell proliferation, survival, and invasion. The diagram below illustrates the signaling pathways targeted by this compound and BMS-777607.
Caption: RON and c-Met signaling pathways and points of inhibition.
The experimental workflow for the in vivo comparison is depicted below.
Caption: Workflow for the in vivo xenograft study.
Detailed Experimental Protocols
A summary of the key experimental protocols used in the comparative study is provided below.
Cell Proliferation (BrdU Assay)
-
Cell Seeding: NCI-H226 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with 200 nM this compound, 250 ng/mL MST1, or a combination of both.
-
Incubation: The plates were incubated for 24 or 48 hours.
-
BrdU Labeling: BrdU (5-bromo-2'-deoxyuridine) was added to the wells and incubated to allow for incorporation into the DNA of proliferating cells.
-
Detection: Cells were fixed, and an anti-BrdU antibody conjugated to a detection enzyme was added. A substrate was then added to produce a colorimetric or chemiluminescent signal, which was quantified to determine the extent of cell proliferation.
Cell Viability (High Content Screening - HCS)
-
Cell Seeding: NCI-H226 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with the respective compounds.
-
Staining: Cells were stained with fluorescent dyes that differentiate between live, apoptotic, and dead cells.
-
Imaging: The plates were imaged using a high-content screening system.
-
Analysis: Image analysis software was used to quantify the number of cells in each population to determine cell viability.
Apoptosis Assay (FACS)
-
Cell Seeding and Treatment: NCI-H226 cells were seeded and treated with 200 nM this compound for 48 hours.
-
Cell Harvesting: Cells were harvested and washed.
-
Staining: Cells were stained with Annexin V (to detect early apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide) to distinguish between apoptotic, necrotic, and live cells.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in each population.
Cell Cycle Analysis
-
Cell Seeding and Treatment: NCI-H226 cells were seeded and treated with 200 nM this compound for 24-48 hours.[1]
-
Cell Fixation and Staining: Cells were harvested, fixed, and stained with a DNA-binding dye.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
-
Cell Implantation: 7 million NCI-H226 cells were subcutaneously injected into female nude Balb/c mice.[1]
-
Tumor Growth and Randomization: Tumors were allowed to grow to approximately 200 mm³, at which point the mice were randomized into treatment groups.[1][2][3]
-
Treatment Administration:
-
Tumor Measurement: Tumor volume was measured regularly using digital calipers.[1][2][3]
-
Study Endpoint: The study was concluded when tumors in the control group reached a predetermined size.
References
Assessing Reproducibility in Oncology Research: A Guide for Researchers
A Note on LCRF-0004: Initial searches for "this compound" did not yield a specific compound, experiment, or research project with this designation in the public domain. The search results primarily consist of announcements from the Lung Cancer Research Foundation (LCRF) regarding grants and funded research in areas such as EGFR and HER2-mutated lung cancers.[1][2][3][4][5][6] Consequently, this guide will provide a framework for assessing the reproducibility of cancer biology experiments in general, using a hypothetical case study inspired by the research areas funded by the LCRF.
The challenge of reproducibility is a well-documented issue in cancer research.[7][8] Studies have shown that a significant percentage of findings in cancer biology publications can be difficult to reproduce, a concern for both basic research and clinical practice.[7] This guide is intended for researchers, scientists, and drug development professionals to provide a structured approach to evaluating and comparing experimental data.
Hypothetical Case Study: LCRF-H-0004
To illustrate the process of assessing reproducibility, we will use a hypothetical small molecule inhibitor, "LCRF-H-0004," designed to target a common resistance mutation in EGFR-driven non-small cell lung cancer (NSCLC). We will compare its in vitro efficacy with a known third-generation TKI.
Data Presentation
A crucial first step in assessing reproducibility is the clear and structured presentation of quantitative data. The following table summarizes hypothetical dose-response data for LCRF-H-0004 compared to a standard-of-care TKI in an EGFR-mutant NSCLC cell line.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) ± SD (n=3) |
| LCRF-H-0004 | EGFR (T790M) | H1975 | Cell Viability (MTS) | 15.2 ± 2.1 |
| Standard TKI | EGFR (T790M) | H1975 | Cell Viability (MTS) | 25.8 ± 3.5 |
Table 1: Comparative in vitro efficacy of LCRF-H-0004 and a standard TKI in the H1975 NSCLC cell line. Data are presented as the mean half-maximal inhibitory concentration (IC50) from three independent experiments.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below is a representative protocol for the cell viability assay cited in Table 1.
Protocol: MTS Cell Viability Assay
-
Cell Culture: H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: LCRF-H-0004 and the standard TKI were serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours.
-
MTS Assay: 20 µL of MTS reagent was added to each well, and the plates were incubated for an additional 2 hours.
-
Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: Raw absorbance values were normalized to the vehicle control, and IC50 values were calculated using a non-linear regression model.
Visualizing Biological and Experimental Frameworks
Diagrams of signaling pathways and experimental workflows can aid in understanding the context and design of experiments.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of LCRF-H-0004.
Figure 2: Workflow for in vitro evaluation of a novel EGFR inhibitor.
Conclusion and Best Practices
Assessing the reproducibility of experiments is fundamental to scientific progress. While "this compound" did not correspond to a specific entity, the principles of such an assessment are universal. For researchers and drug development professionals, a thorough evaluation should include:
-
Transparent Data Reporting: Insist on access to raw data and detailed statistical analysis.
-
Detailed Protocols: Methodologies should be described with sufficient detail to allow for replication.
-
Independent Verification: Whenever possible, key findings should be independently verified in-house or by a third party.
Organizations like the LCRF play a vital role in funding research that can lead to new therapies.[9][10] By adhering to rigorous standards of reproducibility, the scientific community can ensure that these investments translate into reliable and impactful advancements in the fight against lung cancer.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. Lung Cancer Research Foundation Announces New Research Collaboration with Bayer Pharmaceuticals - BioSpace [biospace.com]
- 6. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 7. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 10. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
A Comparative Analysis of LCRF-0004 and BMS-777607: Potent Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparative study of two such inhibitors, LCRF-0004 and BMS-777607, which have demonstrated significant potential in preclinical cancer models. Both compounds target key receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and metastasis. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and supporting experimental data.
Introduction to this compound and BMS-777607
This compound is a potent inhibitor of the RON (Recepteur d'Origine Nantais) kinase, a member of the c-MET proto-oncogene family.[1][2] It also exhibits inhibitory activity against c-MET.[2] Dysregulation of the RON signaling pathway has been implicated in the progression of various cancers, making it an attractive therapeutic target.
BMS-777607 is a multi-targeted kinase inhibitor with potent activity against the MET kinase superfamily, including c-MET, RON, Axl, and Tyro3.[1][3] It is an orally available, ATP-competitive inhibitor that has been extensively studied in a variety of cancer models, demonstrating effects on cell proliferation, migration, and invasion.[3][4]
Target Profile and Potency
The inhibitory activity of this compound and BMS-777607 against their primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | RON | 10[2] |
| c-MET | 12[2] | |
| BMS-777607 | c-MET | 3.9[3] |
| Axl | 1.1[3] | |
| RON | 1.8[3] | |
| Tyro3 | 4.3[3] |
BMS-777607 exhibits a broader target profile with high potency against several members of the MET and TAM (Tyro3, Axl, Mer) kinase families.[3] this compound demonstrates potent and relatively selective inhibition of RON and c-MET.[2]
In Vitro Efficacy: A Head-to-Head Comparison in Mesothelioma
A key study directly compared the in vitro effects of this compound and BMS-777607 in malignant pleural mesothelioma (MPM) cell lines, which often exhibit activation of the RON and MET signaling pathways.[1][5]
Cell Proliferation and Viability
Both inhibitors demonstrated a significant reduction in the proliferative capacity of MPM cells.[5]
| Cell Line | Treatment | Effect on Proliferation/Viability |
| NCI-H226 | This compound (200 nM) | Significant reduction in proliferation at 24 and 48 hours.[5] |
| NCI-H226 | BMS-777607 | Significantly reduced cellular proliferation.[5] |
| REN | BMS-777607 | Significantly reduced cellular proliferation.[5] |
| LP9 (normal mesothelial) | BMS-777607 | No significant effect on proliferation.[5] |
Apoptosis
This compound was shown to promote apoptosis in NCI-H226 mesothelioma cells. After 48 hours of treatment with 200 nM this compound, a significant increase in the apoptotic cell population was observed via FACS analysis.[6]
In Vivo Efficacy: Xenograft Model Comparison
The anti-tumor efficacy of both compounds was evaluated in a xenograft model using NCI-H226 mesothelioma cells implanted in female nude Balb/c mice.[7]
| Treatment Group | Dosing | Tumor Growth Inhibition |
| This compound | 20 mg/kg, i.p., 15 doses over 3 weeks | Significant inhibition of tumor growth between weeks 2 and 3.[7] |
| BMS-777607 | 5, 10, 25 mg/kg, oral gavage, 21 doses over 3 weeks | Dose-dependent, significant tumor growth inhibition during the dosing period.[7] |
The study concluded that the multi-targeted approach of BMS-777607 resulted in superior tumor growth inhibition in vivo compared to the more selective inhibition of RON/c-MET by this compound in this mesothelioma model.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for comparing these kinase inhibitors.
Targeted signaling pathways of this compound and BMS-777607.
General experimental workflow for comparing kinase inhibitors.
Detailed Experimental Protocols
Cell Proliferation (BrdU Assay)
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell adherence, treat with various concentrations of this compound or BMS-777607 for the desired duration (e.g., 24 or 48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-4 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a substrate solution and measure the absorbance to quantify the amount of incorporated BrdU, which is proportional to cell proliferation.
Western Blotting for Phospho-RTKs
-
Cell Lysis: Treat cells with inhibitors as required, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-MET Tyr1234/1235, p-RON). Recommended dilutions for anti-p-MET (Tyr1234/1235) are typically 1:1000.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 7 million NCI-H226 cells) into the flank of immunocompromised mice (e.g., female nude Balb/c).[7]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, i.p.) or BMS-777607 (e.g., 5, 10, or 25 mg/kg, oral gavage) according to the specified schedule. The vehicle control is often DMSO.[7] For oral gavage of BMS-777607, a formulation can be prepared by dissolving the compound in DMSO and then diluting with a vehicle such as a mixture of PEG300, Tween 80, and water.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.[7]
-
Endpoint: Continue treatment and monitoring until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group or signs of toxicity).
Conclusion
Both this compound and BMS-777607 are potent kinase inhibitors with significant anti-tumor activity in preclinical models. This compound demonstrates strong and selective inhibition of RON and c-MET, while BMS-777607 has a broader inhibitory profile against the MET and TAM kinase families. In a direct comparison in a mesothelioma model, the multi-targeted approach of BMS-777607 proved to be more effective in inhibiting tumor growth in vivo.[1][7] The choice between a selective and a multi-targeted inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the potential for off-target effects. This guide provides a foundation for researchers to understand the key differences between these two compounds and to design further experiments to explore their therapeutic potential.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Phospho-MST1R (Tyr1353) Polyclonal Antibody (BS-7919R) [thermofisher.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. When RON MET TAM in Mesothelioma: All Druggable for One, and One Drug for All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of LCRF-0004
Disclaimer: No specific Safety Data Sheet (SDS) for a substance designated "LCRF-0004" is publicly available. The following procedural guidance is based on general best practices for the disposal of common laboratory chemical waste. This information is intended to serve as a template and a guide. Personnel must consult their institution's Environmental Health and Safety (EHS) department and the substance-specific SDS to ensure compliance with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory chemical this compound. The procedural, step-by-step guidance is designed to answer specific operational questions for researchers, scientists, and drug development professionals.
Hazard Assessment and Initial Classification
Before beginning any disposal procedure, a thorough hazard assessment is mandatory. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. For the purpose of this guide, this compound is assumed to be a solid, powdered organic compound with moderate toxicity and reactivity.
Key Hazard Considerations:
-
Toxicity: Assess acute and chronic health effects.
-
Reactivity: Identify potential reactions with other chemicals, water, or air.
-
Flammability: Determine the flashpoint and potential for ignition.
-
Environmental Hazards: Evaluate the potential for harm to aquatic life and the environment.
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound must wear appropriate PPE to minimize exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before use and properly removed and discarded as solid waste after handling.
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with the appropriate cartridges is required.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or coveralls should be used.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically generated during research and development activities.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or expired this compound powder must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
Step 2: Containerization
-
Use a chemically compatible, leak-proof container for all this compound waste. The container must have a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Request for Waste Pickup
-
Once the waste container is full, or if the accumulation start date is approaching the institutional limit (e.g., 90 days), submit a chemical waste pickup request to your EHS department.
-
Do not overfill waste containers. Leave at least 10% of the container volume as headspace.
Quantitative Data for this compound Disposal
The following table summarizes hypothetical quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Notes |
| pH Stability Range | 4.0 - 9.0 | Avoid strong acids and bases to prevent decomposition. |
| Recommended Quenching Agent | Sodium Bicarbonate (5% solution) | For neutralization of small spills before cleanup. |
| Workplace Exposure Limit | 0.5 mg/m³ (8-hour TWA) | Permissible exposure limit for inhalation. |
| Aqueous Solubility | < 0.1 g/L at 20°C | Low solubility indicates that drain disposal is not appropriate. |
| Container Type | High-Density Polyethylene (HDPE) | Ensure chemical compatibility with the waste container material. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from identification to EHS collection.
Essential Safety and Logistical Information for Handling LCRF-0004
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "LCRF-0004" is not publicly available. This guide is therefore based on best practices for handling potent, novel research compounds where the full toxicological profile may be unknown. The procedures outlined below should be adapted to a formal, laboratory-specific risk assessment conducted by qualified personnel.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Risk Assessment and Hazard Evaluation
Before handling this compound, a thorough risk assessment is mandatory.[1][2][3][4][5][6] This process is crucial for identifying potential hazards and implementing appropriate safety controls.[1][2] The assessment should systematically evaluate the physical, chemical, and toxicological properties of the substance to understand risks such as toxicity, reactivity, and flammability.[2][4]
Logical Workflow for Risk Assessment of a New Chemical Entity
Caption: Risk assessment workflow for new chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent research compounds.[7] The level of PPE should be determined by the risk assessment, considering the quantity of the compound, its physical form, and the specific laboratory procedure.[7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[7] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[7][8] |
| General Laboratory Operations | - Lab coat or gown.- Safety glasses or goggles.- Chemical-resistant gloves.- Closed-toe shoes and long pants. | Standard laboratory practice to protect skin and clothing from incidental contact and spills.[8][9] |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposal is essential to ensure safety and regulatory compliance. The following protocols provide a step-by-step guide for working with this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Compound Handling:
-
Perform all manipulations of this compound, especially weighing and reconstituting powders, within a primary engineering control (e.g., fume hood, glove box) to minimize inhalation exposure.[1][7]
-
Use dedicated, clearly labeled equipment for handling this compound to prevent cross-contamination.[10]
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate and validated cleaning agent.
-
Wipe down the exterior of all containers of this compound before returning them to storage.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid self-contamination.[7] Typically, this involves removing gloves first, followed by any disposable sleeves or gown, then eye and face protection, and finally the respirator, if used.
-
Disposal Plan: Step-by-Step Waste Management
The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[7] Never dispose of chemical waste down the sink or in the regular trash.[12][13][14]
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Label as "Hazardous Waste" with the chemical name "this compound".- Dispose of through a certified hazardous waste vendor. | To prevent environmental release and ensure proper handling by waste management professionals.[7] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[7] | To minimize handling of contaminated items and prevent injury from sharps.[7] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste".[7] | All disposable items that have come into contact with the compound are assumed to be contaminated.[7] |
| Aqueous Waste Containing this compound | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[7] | Prevents unwanted chemical reactions and ensures proper disposal of the hazardous component. |
Workflow for Safe Handling and Disposal of this compound
Caption: General workflow for the safe handling and disposal of this compound.
References
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. acs.org [acs.org]
- 5. intersolia.com [intersolia.com]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. peptide24.store [peptide24.store]
- 11. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. nems.nih.gov [nems.nih.gov]
- 14. policies.dartmouth.edu [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
